1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-
Description
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Properties
IUPAC Name |
4-chloro-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHOQLFXRQWBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties, Structure, and Therapeutic Potential of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific compound associated with CAS number 119082-84-1 did not yield conclusive identification in public databases. This suggests the number may be inaccurate or assigned to a compound not widely documented. However, the provided chemical name, 1-[4-[2-(1-Benzofuran-3-yl)ethoxy]phenyl]ethanone , belongs to the well-established and therapeutically significant class of benzofuran derivatives . This guide will, therefore, provide a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of the benzofuran scaffold, offering a robust framework for understanding the potential of novel derivatives such as the one specified.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound resulting from the fusion of a benzene ring and a furan ring, is a privileged scaffold in drug discovery.[1][2][3] This structural motif is prevalent in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[1][3] The inherent physicochemical properties and the synthetic tractability of the benzofuran nucleus have made it a focal point for medicinal chemists aiming to develop novel therapeutic agents.[1] The diverse biological activities attributed to benzofuran derivatives include anticancer, antibacterial, antiviral, antioxidant, and neuroprotective properties.[1][3][4][5][6]
The versatility of the benzofuran ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the core chemical characteristics, synthetic strategies, and key biological applications of this important class of compounds, providing a foundational understanding for researchers engaged in the development of novel benzofuran-based therapeutics.
PART 1: Core Chemical Properties and Structural Features
The fundamental structure of benzofuran consists of a bicyclic system with the molecular formula C₈H₆O. The numbering of the atoms in the ring system is crucial for the unambiguous naming of its derivatives.
Structural Representation of the Benzofuran Core
Caption: Numbering of the benzofuran scaffold.
Physicochemical Properties of Representative Benzofuran Derivatives
The physicochemical properties of benzofuran derivatives can be significantly modulated by the nature and position of their substituents. These properties are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Representative Value (Example: 2-Arylbenzofuran) | Significance in Drug Development |
| Molecular Weight | 200 - 500 g/mol | Influences solubility, permeability, and diffusion. |
| LogP | 2 - 5 | A measure of lipophilicity, affecting membrane permeability and protein binding. |
| Hydrogen Bond Donors/Acceptors | Varies with substitution | Crucial for target binding and solubility. |
| Polar Surface Area (PSA) | Varies with substitution | Affects membrane permeability and oral bioavailability. |
Note: The values in this table are illustrative for a generic 2-arylbenzofuran and will vary depending on the specific substituents.
PART 2: Synthesis of the Benzofuran Scaffold
A variety of synthetic methods have been developed to construct the benzofuran ring system, allowing for the creation of a diverse library of derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
One common and versatile method for the synthesis of substituted benzofurans involves the reaction of an o-hydroxyacetophenone with a halo-compound, followed by cyclization.[4]
Caption: A general synthetic route to benzofuran derivatives.[4]
Experimental Protocol: Synthesis of a 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivative[4]
This protocol is a representative example of the synthesis of a benzofuran derivative.
Step 1: Synthesis of the Starting Benzofuran
-
To a solution of an appropriately substituted o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (30 mL), add potassium carbonate (K₂CO₃, 33.2 mmol).
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
After cooling, filter the solid and evaporate the solvent from the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.
Step 2: Bromination of the Benzofuran Derivative
-
Dissolve the benzofuran derivative from Step 1 in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under light irradiation until the reaction is complete.
-
Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.
-
Purify the resulting bromomethyl derivative by column chromatography.
PART 3: Biological Activities and Therapeutic Potential
Benzofuran derivatives have emerged as promising candidates in various therapeutic areas due to their diverse biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzofuran derivatives.[1][2][4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[4][5]
Mechanism of Action:
Many anticancer benzofuran derivatives exert their effects through the induction of apoptosis (programmed cell death).[4][5] This is often mediated by the intrinsic mitochondrial pathway, involving the release of pro-apoptotic factors.
Caption: Simplified mitochondrial apoptosis pathway induced by some benzofuran derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [4]
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Activity
Certain benzofuran derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[6] Some derivatives have been found to act in collaboration with growth factors like Insulin-Like Growth Factor 1 (IGF-1) to enhance neuronal survival.[6]
Antibacterial Activity
The benzofuran scaffold has also been explored for the development of new antibacterial agents.[1][4] Some derivatives have shown activity against various bacterial strains.
PART 4: Future Perspectives and Drug Development
The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzofuran derivatives for specific biological targets.[2]
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.
-
Pharmacokinetic Profiling: To improve the drug-like properties of lead compounds for in vivo efficacy.
-
Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse benzofuran derivatives.[7]
Conclusion
While the specific compound 1-[4-[2-(1-Benzofuran-3-yl)ethoxy]phenyl]ethanone associated with the queried CAS number remains to be fully characterized in the public domain, the foundational benzofuran scaffold to which it belongs holds immense promise in medicinal chemistry. The extensive research into the synthesis and biological evaluation of benzofuran derivatives has established this class of compounds as a rich source of potential drug candidates for a variety of diseases. This guide provides a comprehensive overview of the key chemical and biological aspects of benzofuran derivatives, intended to empower researchers in their quest to develop the next generation of innovative therapeutics.
References
- Ethanone, 1-(4-methoxy-5-benzofuranyl)-. LookChem. Accessed February 23, 2026.
- Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone. Sigma-Aldrich. Accessed February 23, 2026.
- 1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone. BLDpharm. Accessed February 23, 2026.
- Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Published August 27, 2019.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Published February 7, 2024.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Published February 7, 2024.
- 1-Benzofuran-2-yl(oxan-3-yl)methanone. PubChem. Accessed February 23, 2026.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Accessed February 23, 2026.
- Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. Accessed February 23, 2026.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. Published February 7, 2024.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Published October 14, 2025.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Accessed February 23, 2026.
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. Accessed February 23, 2026.
- 1-(4-(4-HYDROXY-1,4-DIHYDRO-1,2,4-BENZOTRIAZIN-3-YL)PHENYL)ETHANONE. Sigma-Aldrich. Accessed February 23, 2026.
- Synthetic method of benzofuran-2(3H)-one.
- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. Published October 18, 2019.
- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. PubMed. Published May 26, 2016.
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- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. jocpr.com [jocpr.com]
Physical properties of 3,4,5-trisubstituted pyrazoles
An In-depth Technical Guide to the Physical Properties of 3,4,5-Trisubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their synthetic versatility allows for extensive substitution, with 3,4,5-trisubstituted derivatives offering a unique three-dimensional space for molecular design. This guide provides an in-depth exploration of the core physical properties of these compounds, moving beyond simple data reporting to explain the causal relationships between molecular structure and observable characteristics. We will examine how melting point, solubility, pKa, and lipophilicity are dictated by the nature of substituents at the 3, 4, and 5 positions. Furthermore, this paper details the key spectroscopic fingerprints (NMR, IR, UV-Vis, MS) essential for structural elucidation and confirmation. By synthesizing this technical data with field-proven insights, this guide aims to empower researchers to rationally design and characterize novel 3,4,5-trisubstituted pyrazoles with optimized properties for applications ranging from targeted therapeutics to advanced materials.[1][3]
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a prominent feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, highlighting its significance in drug discovery.[2] Its importance stems from its unique combination of features:
-
Aromaticity: The ring system is aromatic, conferring stability.
-
Hydrogen Bonding: The N-H group (in N-unsubstituted pyrazoles) can act as a hydrogen bond donor, while the sp2-hybridized nitrogen acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1][4]
-
Tautomerism: Unsubstituted N-1 pyrazoles exist in a tautomeric equilibrium, which can influence their reactivity and interaction with their environment.[5][6]
-
Modularity: The C-3, C-4, and C-5 positions are amenable to a wide variety of synthetic modifications, allowing for precise tuning of the molecule's properties.[7][8]
This guide focuses specifically on 3,4,5-trisubstituted pyrazoles, where the full substitution of the carbon framework eliminates the C-H protons of the parent ring, offering a distinct and highly tunable chemical entity.
Caption: General scaffold of a 3,4,5-trisubstituted 1H-pyrazole.
Core Physical Properties and Their Determinants
The physical properties of a molecule are paramount as they govern its behavior from the reaction flask to its ultimate application, be it in a biological system or a material matrix. For drug candidates, these properties directly impact their Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Melting Point (Mp)
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. For 3,4,5-trisubstituted pyrazoles, the melting point is influenced by:
-
Intermolecular Forces: The ability to form hydrogen bonds is a primary determinant.[5] Substituents at R3, R4, or R5 that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., carbonyls, nitro groups) will significantly increase the melting point by strengthening the crystal lattice. The N-H of the pyrazole ring itself is a key contributor to hydrogen bonding, leading to higher melting points in N-unsubstituted pyrazoles compared to their N-alkylated counterparts.[5]
-
Molecular Weight and Symmetry: Generally, an increase in molecular weight leads to stronger van der Waals forces and a higher melting point. Molecular symmetry can also play a crucial role; highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.
-
Substituent Nature: Bulky substituents (e.g., tert-butyl) can disrupt efficient crystal packing, potentially lowering the melting point compared to planar groups (e.g., phenyl) that may facilitate pi-stacking interactions.
Solubility
Solubility is a critical parameter, especially in drug development, as it directly affects bioavailability.[9] Poor aqueous solubility is a common hurdle in the development of new chemical entities. Key factors include:
-
Polarity and Hydrogen Bonding: The principle of "like dissolves like" is central. Increasing the polarity of the substituents (e.g., adding hydroxyls, amides, or carboxylic acids) enhances aqueous solubility. The pyrazole nitrogens contribute to the molecule's overall polarity and ability to interact with water.
-
Lipophilicity: As the lipophilicity (oil-loving nature) of the substituents increases (e.g., long alkyl chains, multiple aromatic rings), the aqueous solubility decreases.[9]
-
Crystal Lattice Energy: A very high melting point often correlates with low solubility. The strong intermolecular forces that hold the crystal together must be overcome by solvent-solute interactions, which requires a significant amount of energy.[9]
-
pH: For pyrazoles with ionizable groups (e.g., carboxylic acids or basic amines), solubility is highly pH-dependent.[9] The pyrazole ring itself is a weak base.[5][10]
Acidity/Basicity (pKa)
The pyrazole ring is amphoteric; the pyrrole-like nitrogen (N-1) is weakly acidic, while the pyridine-like nitrogen (N-2) is weakly basic.[4][10] The pKa is a measure of this acidity/basicity and is heavily influenced by the electronic properties of the substituents at C3, C4, and C5.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or -CF3 decrease the electron density of the ring. This makes the N-1 proton more acidic (lowers the pKa of the conjugate acid) and the N-2 nitrogen less basic.
-
Electron-Donating Groups (EDGs): Substituents like -CH3, -OCH3, or -NH2 increase the electron density of the ring. This makes the N-1 proton less acidic and the N-2 nitrogen more basic (increases the pKa).[10][11]
Understanding the pKa is critical for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and for designing effective salt forms to improve solubility and stability.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is expressed as the logarithm of the partition coefficient (LogP). It is one of the most important physicochemical parameters in drug design.
-
ADME Correlation: LogP values are strongly correlated with absorption, membrane permeability, plasma protein binding, and metabolic clearance.[12] A LogP value that is too high can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity. A value that is too low may result in poor membrane permeability and absorption.[12][13]
-
Substituent Contribution: Each substituent contributes to the overall LogP. Adding hydrophobic fragments (e.g., phenyl, alkyl chains, halogens) increases the LogP, while adding polar fragments (e.g., -OH, -COOH) decreases it. The pyrazole core itself is significantly less lipophilic than a benzene ring, making it a useful bioisostere to reduce lipophilicity while maintaining necessary structural features.[6]
Table 1: Physicochemical Properties of Exemplary Trisubstituted Pyrazoles
| Compound ID | R3 Substituent | R4 Substituent | R5 Substituent | Molecular Weight ( g/mol ) | Calculated LogP | Notes |
| Ex-1 | Phenyl | Bromo | Methyl | 237.10 | 3.25 | Represents a moderately lipophilic scaffold. |
| Ex-2 | 4-Fluorophenyl | H | Phenyl | 238.26 | 3.62 | Introduction of a second phenyl ring increases LogP.[12] |
| Ex-3 | 4-Aminophenyl | Bromo | Methyl | 252.11 | 2.80 | The amino group adds polarity, reducing the LogP compared to Ex-1. |
| Ex-4 | Phenyl | Nitro | Methyl | 217.21 | 1.84 | The nitro group significantly increases polarity and reduces LogP.[12] |
Note: LogP values are estimations and can vary based on the calculation method and experimental conditions.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. 3,4,5-trisubstituted pyrazoles exhibit characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In 1H-pyrazoles, the N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.[14] The chemical shifts of the protons on the R3, R4, and R5 substituents will be influenced by their position on the pyrazole ring and the electronic nature of the other substituents.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. C3 and C5 typically resonate in the range of 130-150 ppm, while C4 is generally found more upfield, around 105-120 ppm. The specific shifts are sensitive to substituent effects, a phenomenon that can be used to confirm regiochemistry.[15] In cases of N-H tautomerism, broad signals for C3 and C5 may be observed due to rapid exchange, unless the experiment is performed at low temperature.[11][15]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretch: For N-unsubstituted pyrazoles, a characteristic stretching vibration appears in the region of 3100-3500 cm⁻¹. This band can be broad if hydrogen bonding is present in the solid state.
-
C=N and C=C Stretches: Aromatic ring stretching vibrations, including C=N and C=C bonds of the pyrazole core, typically appear in the 1400-1600 cm⁻¹ region.[16]
-
Substituent Vibrations: Other strong bands will correspond to the functional groups of the R3, R4, and R5 substituents, such as C=O stretches (~1650-1750 cm⁻¹), -NO₂ stretches (~1550 and 1350 cm⁻¹), or -C≡N stretches (~2200-2250 cm⁻¹).[17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole derivatives typically exhibit strong absorption bands in the UV region, generally between 200-400 nm.[18][19] The exact position (λ_max) and intensity of these absorptions are dependent on the nature of the substituents and the extent of the conjugated π-system. The presence of auxochromic groups (like -OH, -NH₂) or extending conjugation (like adding phenyl rings) will typically cause a bathochromic (red) shift to longer wavelengths.[18][20]
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is typically observed and confirms the molecular weight of the synthesized pyrazole. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[12]
-
Fragmentation: The fragmentation of the pyrazole ring is a complex process that depends heavily on the substituents.[21] Common fragmentation pathways for the pyrazole core can involve the loss of N₂ or HCN.[22][23] The fragmentation of the R3, R4, and R5 groups will also produce characteristic ions, aiding in the structural elucidation.[21][23]
The Interplay of Physical Properties and Drug Development
The journey of a molecule from a lab curiosity to a therapeutic agent is dictated by its physicochemical properties. The concepts discussed above are not abstract; they have profound, real-world consequences in drug development.
Caption: Relationship between core physical properties and ADME profile.
-
Absorption: For oral drugs, a compound must first dissolve in the gastrointestinal fluid (requiring solubility ) and then pass through the gut wall into the bloodstream (requiring adequate lipophilicity ). The pKa will determine the charge state of the molecule at different pH values in the gut, which in turn affects both solubility and permeability.
-
Distribution: Once in the bloodstream, the drug is distributed throughout the body. Lipophilicity plays a major role here, influencing how much the drug binds to plasma proteins and whether it can cross critical barriers like the blood-brain barrier.[3]
-
Metabolism: The body's enzymes work to break down foreign compounds. Highly lipophilic compounds are often more readily metabolized by liver enzymes (e.g., Cytochrome P450s). The chemical nature of the substituents determines the sites of metabolic attack.
-
Excretion: Finally, the drug and its metabolites must be cleared from the body, typically via the kidneys. This process is more efficient for polar, water-soluble compounds.
Therefore, the rational design of 3,4,5-trisubstituted pyrazoles involves a delicate balancing act. A medicinal chemist must carefully select substituents to achieve the desired biological activity while simultaneously optimizing the physical properties to create a viable drug candidate with a favorable ADME profile.
Experimental Methodologies
Accurate and reproducible data is the bedrock of scientific integrity. The following section outlines standard, self-validating protocols for determining the key properties discussed.
Protocol: Determination of Melting Point
-
Objective: To determine the temperature range over which the solid-phase compound transitions to a liquid.
-
Methodology (Capillary Method):
-
Ensure the pyrazole sample is crystalline and thoroughly dry.
-
Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
-
The melting point is reported as the range T1-T2. A sharp range (<2 °C) is indicative of high purity.
-
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Objective: To measure the equilibrium partitioning of the pyrazole derivative between n-octanol and water.
-
Methodology (OECD Guideline 107):
-
Prepare a stock solution of the pyrazole derivative in n-octanol that has been pre-saturated with water.
-
In a separatory funnel or glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of water that has been pre-saturated with n-octanol (typically a 1:1 or 2:1 volume ratio).
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from minutes to several hours). Centrifugation is required to fully separate the phases.
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the pyrazole derivative in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[24]
-
Calculate the partition coefficient, P = [Concentration]_octanol / [Concentration]_aqueous.
-
The final value is expressed as LogP. The experiment should be repeated at least in triplicate.
-
Caption: Experimental workflow for LogP determination via the shake-flask method.
Protocol: Acquisition of Spectroscopic Data
-
Objective: To obtain NMR, IR, and MS data for structural confirmation.
-
Methodology:
-
NMR: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
IR: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).[22] Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire the spectrum to determine the mass of the molecular ion and analyze the fragmentation pattern.[22][23]
-
Conclusion
The 3,4,5-trisubstituted pyrazole scaffold offers vast potential for the development of novel molecules with tailored functionalities. A deep, mechanistic understanding of their physical properties is not merely an academic exercise but a critical prerequisite for successful application, particularly in the demanding field of drug discovery. By carefully selecting substituents, researchers can modulate melting point, solubility, pKa, and lipophilicity to optimize a molecule's performance. This guide has provided the foundational principles, practical data, and validated experimental protocols to empower scientists to harness the full potential of this versatile chemical class. The synergy between synthetic design, physical property characterization, and application-oriented goals will continue to drive innovation in this exciting area of chemical science.
References
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- A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2008). The Journal of Organic Chemistry.
- A simple, modular method for the synthesis of 3,4,5-trisubstituted pyrazoles. (2008). PubMed.
- One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. (2015). PubMed.
- Synthesis of 3,4,5‐trisubstituted pyrazoles; Reaction Conditions.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
- Investigation of the Lipophilicity of Antiphlogistic Pyrazole Derivatives: Relationships Between Log Kw and Log P Values of 5-Ar. (1991). Drug Development and Industrial Pharmacy.
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Methodological & Application
Application Notes and Protocols for Pyrazole Synthesis via Cyclocondensation of Hydrazine with β-Diketones
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the Knorr pyrazole synthesis, a foundational and versatile method for synthesizing the pyrazole scaffold through the cyclocondensation of hydrazines with β-dicarbonyl compounds. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, offer field-proven troubleshooting advice, and highlight the critical safety considerations for handling reagents like hydrazine. The significance of this synthesis in medicinal chemistry is underscored by its application in the industrial-scale production of prominent pharmaceuticals.
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique structural and electronic properties allow it to participate in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[1] Consequently, pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, antimicrobial, and anticonvulsant properties.[1][2][3]
Prominent drugs such as the anti-inflammatory agent Celecoxib are built around a pyrazole core, demonstrating the therapeutic and commercial significance of this heterocycle.[4][5] The most direct and classical method for constructing this vital chemical motif is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[6][7] This reaction involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative.[6][8] Its enduring appeal lies in its reliability, high yields, and the ready availability of starting materials, making it a cornerstone reaction in heterocyclic chemistry.[9]
The Chemistry: Mechanism and Strategic Considerations
The Knorr synthesis is a robust cyclocondensation reaction that proceeds by the loss of two molecules of water to form the stable, aromatic pyrazole ring.[9] Understanding the mechanism is paramount for optimizing reaction conditions and controlling the final product structure, especially when dealing with unsymmetrical substrates.
The Reaction Mechanism
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the β-diketone.[10] The choice of which carbonyl is attacked first can be influenced by steric and electronic factors, which becomes critical for regioselectivity. The reaction proceeds through the following key steps:
-
Initial Nucleophilic Attack & Dehydration: One nitrogen atom of the hydrazine attacks a carbonyl group of the 1,3-diketone. This is often the more electrophilic (less sterically hindered) carbonyl. This is followed by dehydration to form a hydrazone intermediate.[9][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[9]
-
Final Dehydration: A second dehydration event occurs, leading to the formation of the double bond within the ring and resulting in the stable, aromatic pyrazole product.[10]
Caption: Generalized Reaction Mechanism for Pyrazole Synthesis.
Controlling Regioselectivity
When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the formation of two different regioisomers is possible.[12] This is a significant challenge in pharmaceutical synthesis where a single isomer is required. For example, in the synthesis of Celecoxib, the reaction between 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and (4-sulfamoylphenyl)hydrazine must be controlled to produce the desired 1,5-diarylpyrazole regioisomer.[13][14]
Key factors influencing regioselectivity include:
-
Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[14]
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.
-
Reaction Conditions (pH): The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acidic catalysis is common, but basic conditions can also be employed to favor a specific isomer.[15] In the case of Celecoxib synthesis, the preferential attack on the trifluoromethyl acyl carbonyl leads to the desired product.[14]
Experimental Protocols & Methodologies
The following sections provide a general protocol that can be adapted for various substrates, along with a specific example and a troubleshooting guide.
General Laboratory Protocol for Pyrazole Synthesis
This protocol outlines a standard procedure for the synthesis of a pyrazole from a 1,3-diketone and a hydrazine derivative.
Materials & Equipment:
-
Reactants: 1,3-Diketone (1.0 eq), Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0 - 1.2 eq).
-
Solvent: Ethanol, methanol, or glacial acetic acid.
-
Catalyst (Optional): A few drops of a strong acid (e.g., HCl, H₂SO₄) or glacial acetic acid can be used.[10]
-
Apparatus: Round-bottom flask, condenser, magnetic stirrer/hotplate, equipment for Thin Layer Chromatography (TLC), filtration apparatus (Büchner funnel), and rotary evaporator.
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Reagents for Electrophilic Halogenation of the Pyrazole Ring at the C4 Position: A Detailed Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities.[1] The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these compounds. Among the various functionalization strategies, electrophilic halogenation at the C4 position stands out as a critical transformation. The introduction of a halogen atom at this position not only influences the biological activity but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the reagents and protocols for the selective electrophilic halogenation of the pyrazole ring at the C4 position, underpinned by mechanistic insights and practical considerations for laboratory application.
The Scientific Foundation: Electrophilic Aromatic Substitution in Pyrazoles
The pyrazole ring is an electron-rich heteroaromatic system, rendering it susceptible to electrophilic substitution.[1][3] The regioselectivity of this reaction is dictated by the electronic distribution within the ring. The C4 position is the most electron-rich and sterically accessible site, making it the kinetically and thermodynamically favored position for electrophilic attack.[1] The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[1][4]
The reactivity of the pyrazole ring towards electrophilic substitution is significantly influenced by the nature of the substituents on the ring. Electron-donating groups (EDGs) enhance the electron density of the ring, facilitating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect, often necessitating harsher reaction conditions.[3]
Visualizing the Core Mechanism
Caption: General mechanism of electrophilic halogenation at the C4 position of the pyrazole ring.
C4-Chlorination of the Pyrazole Ring
The introduction of a chlorine atom at the C4 position of the pyrazole ring can be achieved using a variety of chlorinating agents. The choice of reagent often depends on the substrate's reactivity and the desired reaction conditions.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a mild and versatile reagent for the chlorination of a wide range of aromatic and heteroaromatic compounds, including pyrazoles.[4][5] It acts as a source of an electrophilic chlorine atom, and the reaction typically proceeds under neutral or acidic conditions.
Mechanism Insight: The succinimide moiety polarizes the N-Cl bond, making the chlorine atom electrophilic. In the presence of an acid catalyst, the electrophilicity of the chlorine is further enhanced.[4]
Protocol 1: General Procedure for C4-Chlorination using NCS
-
Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).
-
Reagent Addition: Add N-chlorosuccinimide (1.1 mmol, 1.1 equivalents) to the solution. For less reactive substrates, a catalytic amount of a protic acid (e.g., acetic acid) can be added.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid is a cost-effective and efficient chlorinating agent.[5][6] It has been successfully employed for the chlorination of pyrazoles, particularly in solvent-free mechanochemical methods, which offer environmental benefits.[6]
Protocol 2: Mechanochemical C4-Chlorination using TCCA [6]
-
Mixing: In a ball-milling vial, combine the pyrazole substrate (1.0 mmol) and trichloroisocyanuric acid (0.4 mmol, providing 1.2 equivalents of active chlorine).
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (typically 30-60 minutes), or until the reaction is complete as monitored by TLC.
-
Work-up: After milling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and filter to remove any insoluble byproducts.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| NCS | Acetonitrile or CH2Cl2, RT to reflux | Mild, good selectivity | May require acid catalyst for deactivated pyrazoles |
| TCCA | Solvent-free (ball milling) or in solvent | High atom economy, cost-effective, "green" | Can be highly reactive |
| Cl2 gas | CH2Cl2 or CCl4, 0-40 °C[7] | Inexpensive | Gaseous, toxic, can lead to over-chlorination |
C4-Bromination of the Pyrazole Ring
Brominated pyrazoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. Several reagents are available for the selective bromination of the C4 position.
N-Bromosuccinimide (NBS)
Similar to its chloro-analogue, N-bromosuccinimide is a widely used reagent for the electrophilic bromination of pyrazoles.[8][9][10] It offers high selectivity for the C4 position under mild conditions.[8]
Mechanism Insight: NBS provides a source of electrophilic bromine. The reaction can proceed via an ionic mechanism, and in some cases, can be catalyzed to enhance reactivity.[9][10]
Protocol 3: General Procedure for C4-Bromination using NBS
-
Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent like chloroform, carbon tetrachloride, or water.[8][11]
-
Reagent Addition: Add N-bromosuccinimide (1.05 mmol, 1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Molecular Bromine (Br₂)
Direct bromination with molecular bromine is a classical method, though it can sometimes lead to the formation of byproducts if not carefully controlled.[3]
Protocol 4: C4-Bromination using Molecular Bromine
-
Dissolution: Dissolve the pyrazole (1.0 mmol) in a suitable solvent such as chloroform or acetic acid (10 mL).
-
Reagent Addition: Slowly add a solution of bromine (1.0 mmol) in the same solvent dropwise to the pyrazole solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| NBS | CHCl3, CCl4, or H2O, RT | Mild, high selectivity, easy to handle | Can be less reactive for deactivated systems |
| Br2 | CHCl3 or Acetic Acid, 0 °C to RT | Readily available | Corrosive, can lead to polybromination |
C4-Iodination of the Pyrazole Ring
Iodinated pyrazoles are particularly useful for introducing molecular diversity through various cross-coupling reactions.[1][2] A range of iodinating agents have been developed for the selective C4-iodination of pyrazoles.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective reagent for the iodination of pyrazoles.[1][2] The reaction is often carried out in the presence of an acid catalyst to enhance the electrophilicity of the iodine.[2]
Mechanism Insight: NIS, in the presence of an acid, generates a more potent electrophilic iodine species, which then attacks the electron-rich C4 position of the pyrazole ring.[1]
Protocol 5: C4-Iodination using NIS in Acidic Media [1]
-
Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent like acetonitrile or dichloromethane (10 mL).
-
Reagent Addition: Add N-iodosuccinimide (1.1 mmol, 1.1 equivalents) followed by a catalytic amount of an acid (e.g., trifluoroacetic acid or sulfuric acid).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Iodine Monochloride (ICl)
Iodine monochloride is a powerful electrophilic iodinating agent that can be used for the C4-iodination of pyrazoles, particularly for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from their 5-hydroxy-4,5-dihydro-1H-pyrazole precursors.[12]
Protocol 6: ICl-Induced Dehydration/Iodination [12]
-
Suspension: To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
Reagent Addition: To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with dichloromethane.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Other Iodinating Systems
Several other effective iodinating systems have been reported, including:
-
Iodine and Ceric Ammonium Nitrate (CAN): This system is effective for the regioselective iodination of various pyrazole derivatives.[2]
-
Iodine and Hydrogen Peroxide in Water: This method offers an environmentally friendly approach to the synthesis of 4-iodopyrazoles.[1][2]
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| NIS/Acid | Acetonitrile or CH2Cl2, RT | Mild, good for sensitive substrates | Requires an acid catalyst |
| ICl | CH2Cl2, Li2CO3, RT | Highly reactive, good yields | Can be harsh for some substrates |
| I2/CAN | Acetonitrile, Reflux | Effective for various pyrazoles | Requires an oxidant |
| I2/H2O2 | Water, RT | "Green" and environmentally benign | Reaction times can be long |
Experimental Workflow Visualization
Caption: A generalized workflow for the electrophilic halogenation of pyrazoles.
Conclusion
The selective electrophilic halogenation of the pyrazole ring at the C4 position is a fundamental and enabling transformation in the synthesis of biologically active molecules and versatile synthetic intermediates. This guide has provided a detailed overview of the various reagents and protocols available for C4-chlorination, bromination, and iodination. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently and selectively introduce halogens onto the pyrazole scaffold, paving the way for the development of novel compounds with significant potential in drug discovery and materials science.
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Application Notes & Protocols: The Strategic Use of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern agrochemicals.[1] Its remarkable chemical versatility and stability allow for extensive functionalization, making it a "privileged scaffold" in the discovery of novel active ingredients.[1][2] Pyrazole derivatives have been successfully commercialized as potent fungicides, herbicides, and insecticides, demonstrating their broad utility in safeguarding crop yields.[1][3][4]
Among the vast library of pyrazole-based building blocks, those incorporating fluorinated moieties, such as a trifluoromethyl (CF3) group, are of particular interest. The CF3 group often enhances the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, thereby amplifying its efficacy.[5][6]
This document serves as a technical guide for researchers and synthetic chemists on the application of a key intermediate: 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole . We will provide an in-depth look at its properties, detailed protocols for its conversion into advanced intermediates, and its subsequent use in the synthesis of pyrazole-amide agrochemicals, a class renowned for its high efficacy and novel modes of action.[2][7]
Physicochemical & Structural Properties
The precise substitution pattern of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole makes it a highly valuable precursor. For practical laboratory use, understanding its physical properties, along with those of its key derivatives, is essential.
Table 1: Physicochemical Data of Key Pyrazole Intermediates
| Property | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid |
|---|---|---|
| CAS Number | 127892-62-0 | 158668-22-5 |
| Molecular Formula | C₇H₉ClN₂O₂ | C₆H₇ClN₂O₂ |
| Molecular Weight | 188.61 g/mol | 174.59 g/mol |
| Appearance | White to light yellow powder/crystal | Data not readily available |
| Purity | >98.0% (GC) | Not specified |
| Melting Point | 162 - 166 °C | Data not readily available |
| Storage | Room Temperature, in a cool and dark place | Store in a cool, dry place |
Data compiled from supplier specifications.[8][9][10]
Figure 1: Chemical Structure of the Core Intermediate.
Core Synthetic Application: Pathway to Pyrazole-Amide Active Ingredients
The primary utility of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole is as a foundational element for constructing high-value pyrazole-amide pesticides. This class includes highly effective succinate dehydrogenase inhibitors (SDHIs) used as fungicides and ryanodine receptor (RyR) modulators used as insecticides.[1][11]
The synthetic strategy typically involves two key transformations:
-
Functionalization to a Carboxylic Acid Derivative: The pyrazole is first converted into its corresponding carboxylic acid or acid chloride at the 5-position. This step often includes N-alkylation (commonly N-methylation) which is crucial for tuning the biological activity of the final product.
-
Amide Coupling: The resulting pyrazole-5-carbonyl chloride is then coupled with a carefully selected aniline or other amine-containing fragment to form the final, biologically active amide.
The following protocols provide a detailed, step-by-step guide for these critical transformations.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
This protocol outlines a representative two-step synthesis of the key acid chloride intermediate from a commercially available precursor.
Causality and Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a classic and necessary step to facilitate the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing volatile byproducts (SO₂ and HCl) that are easily removed.[12]
Figure 2: General Synthetic Workflow.
Table 2: Materials & Reagents for Protocol 1
| Reagent | CAS No. | Supplier | Notes |
|---|---|---|---|
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 | TCI, etc.[9] | Starting material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Standard Supplier | Reagent grade, handle in fume hood |
| Toluene | 108-88-3 | Standard Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Standard Supplier | Catalytic amount |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material) to the flask.
-
Reagent Addition: While stirring under a nitrogen atmosphere, carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is typically a light-yellow oil or low-melting solid and is often used in the next step without further purification.
Protocol 2: Synthesis of a Pyrazole-Amide via Amide Coupling
This protocol details the final amide bond formation, using the acid chloride from Protocol 1 and a representative amine.
Causality and Rationale: This step constructs the final active ingredient. The reaction couples the electrophilic acid chloride with a nucleophilic amine. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Table 3: Materials & Reagents for Protocol 2
| Reagent | CAS No. | Supplier | Notes |
|---|---|---|---|
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | N/A | From Protocol 1 | Crude intermediate |
| 5-Amino-1,2,3-thiadiazole | 7551-99-7 | Standard Supplier | Example amine substrate[12] |
| Triethylamine (Et₃N) | 121-44-8 | Standard Supplier | Anhydrous, acts as a base |
| Dichloromethane (DCM) | 75-09-2 | Standard Supplier | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine substrate (e.g., 5-Amino-1,2,3-thiadiazole, 1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Chloride Addition: Dissolve the crude acid chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final pyrazole-amide.[13]
Analytical Characterization for Quality Control
Rigorous analytical control is paramount to ensure the identity, purity, and quality of the synthesized intermediates and final products.
Table 4: Typical Analytical Data for a Synthesized Pyrazole Derivative
| Test | Specification | Method | Rationale |
|---|---|---|---|
| Purity | ≥ 98% | HPLC | Quantifies the percentage of the desired compound. |
| Appearance | White to off-white solid | Visual | Basic quality check for gross impurities. |
| Melting Point | e.g., 116.9–119.8 °C | Capillary Melting Point | A narrow melting range indicates high purity. |
| ¹H NMR | Conforms to structure | NMR Spectroscopy | Confirms the chemical structure and proton environment.[13] |
| Mass Spectrometry | [M+Na]⁺ matches calculated value | HRMS (ESI) | Confirms the molecular weight and elemental composition.[13] |
Representative data adapted from literature values for similar compounds.[13]
Safety and Handling Precautions
Working with halogenated heterocyclic compounds and reactive reagents requires strict adherence to safety protocols.
-
Hazard Identification: The starting materials and intermediates may be harmful if swallowed, toxic in contact with skin, and cause serious skin and eye irritation or damage.[14][15] Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[14]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust, vapors, or fumes.[15][16]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[14] Use spark-proof tools and equipment where necessary.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
Ingestion: Rinse mouth and seek immediate medical advice. Do NOT induce vomiting.[14]
-
-
Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[16]
References
- Du, T., Lu, S., Zhu, Z., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Advanced Agrochem. [Source 1]
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Benchchem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. [Source 3]
- Luo, B., Hu, Y., Wu, Y., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Source 4, 5]
- Sinocure Chemical Group. (n.d.). 1-Methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole CAS 656825-76-2. Sinocure Chemical Group. [Source 6]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex. [Source 14]
- MilliporeSigma. (2026).
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Source 10]
- CymitQuimica. (2024).
- TCI Chemicals. (2025).
- Chem-Impex. (n.d.). Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)
- NIH. (n.d.). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. National Institutes of Health. [Source 12]
- Yang, S., et al. (n.d.). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Chemistry. [Source 17]
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Source 18]
- TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals. [Source 22]
- BLDpharm. (n.d.). 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. BLDpharm. [Source 25]
- International Journal of Scientific and Research Publications. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. IJSRP, 4(4). [Source 26]
- Chemicalbook. (n.d.). ETHYL 3-(4-CHLOROPHENYL)
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
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- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 158668-22-5|4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
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- 16. kishida.co.jp [kishida.co.jp]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Regioselectivity in 3-Ethyl-5-Trifluoromethyl Pyrazole Synthesis
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of 3-ethyl-5-trifluoromethyl pyrazoles. Here, we will explore the underlying principles of pyrazole formation, troubleshoot common issues leading to poor regioselectivity, and provide detailed, field-proven protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical challenge for 3-ethyl-5-trifluoromethyl pyrazoles?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In the synthesis of 3-ethyl-5-trifluoromethyl pyrazoles, the primary challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound (like 1,1,1-trifluoro-2,4-hexanedione) with a hydrazine derivative.[1] The hydrazine can attack either of the two distinct carbonyl carbons, leading to a mixture of the desired 3-ethyl-5-trifluoromethyl pyrazole and the undesired 3-trifluoromethyl-5-ethyl pyrazole. Controlling which isomer is formed is crucial as different regioisomers often exhibit vastly different biological activities, and their separation can be a significant purification challenge.[1][2]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors that can be manipulated to control regioselectivity[3][4]:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl precursor plays a significant role. The highly electron-withdrawing trifluoromethyl group dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial nucleophilic attack by the hydrazine.
-
Steric Hindrance: Bulky substituents near a carbonyl group can sterically hinder the approach of the nucleophilic hydrazine, directing the attack to the less hindered carbonyl.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can significantly alter the reaction pathway and, consequently, the isomeric ratio of the products.[5]
Q3: Can altering the hydrazine derivative improve regioselectivity?
A3: Yes, the nature of the hydrazine derivative can influence the regiochemical outcome. For instance, using a substituted hydrazine, such as methylhydrazine or phenylhydrazine, introduces additional steric and electronic factors. The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can differ, influencing which nitrogen initiates the attack and the subsequent cyclization pathway.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers
You've performed the synthesis and, upon analysis (e.g., ¹H NMR, GC-MS), you observe a significant percentage of the undesired 3-trifluoromethyl-5-ethyl pyrazole isomer.
Potential Causes and Troubleshooting Steps:
Cause A: Standard Reaction Conditions Favoring Mixture Formation. Conventional solvents like ethanol often lead to poor regioselectivity in the synthesis of trifluoromethyl-substituted pyrazoles.
-
Troubleshooting Protocol 1: Solvent Modification with Fluorinated Alcohols. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically improve regioselectivity in favor of the 5-trifluoromethyl isomer.[1][5] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,1,1-trifluoro-2,4-hexanedione (1.0 equiv) in HFIP to create a 0.2 M solution.[1]
-
To this stirring solution, add the hydrazine derivative (e.g., hydrazine hydrate, 1.1 equiv) dropwise at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.[1]
-
Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Table 1: Effect of Solvent on Regioselectivity
Solvent Ratio (3-ethyl-5-CF3 : 3-CF3-5-ethyl) Reference Ethanol ~1:1.3 2,2,2-Trifluoroethanol (TFE) ~9:1 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >97:3 | |
-
Cause B: Reversible Initial Attack and Thermodynamic Control. Under certain conditions, the initial nucleophilic attack of the hydrazine on the dicarbonyl compound can be reversible. The final product ratio may then be under thermodynamic control, not necessarily favoring the desired kinetic product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Ambiguous Characterization of Regioisomers
You have synthesized what you believe to be the correct isomer, but standard characterization techniques (¹H and ¹³C NMR) are inconclusive for a definitive assignment.
Definitive Characterization Protocol:
Unambiguous characterization of the 3-ethyl-5-trifluoromethyl and 3-trifluoromethyl-5-ethyl pyrazole regioisomers is most reliably achieved using 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[1]
-
Sample Preparation: Prepare a sufficiently concentrated sample of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire NOESY Spectrum: Run a 2D NOESY experiment. This technique detects spatial proximity between protons.
-
Data Analysis:
-
For the 3-ethyl-5-trifluoromethyl pyrazole , you would expect to observe a NOE correlation between the protons of the ethyl group (at the 3-position) and the pyrazole ring proton (at the 4-position).
-
For the 3-trifluoromethyl-5-ethyl pyrazole , you would observe a NOE correlation between the protons of the ethyl group (at the 5-position) and the pyrazole ring proton (at the 4-position).
Caption: Expected NOE correlations for regioisomer identification.
-
Alternative Synthetic Strategies for High Regioselectivity
When the classical Knorr condensation proves challenging, alternative methods can offer superior regiocontrol.
1. 1,3-Dipolar Cycloadditions: This powerful strategy involves the [3+2] cycloaddition of a 1,3-dipole (like a nitrile imine or a diazo compound) with a suitable dipolarophile (such as an alkyne or alkene).[4][5][7] This approach constructs the pyrazole ring through a different mechanistic pathway, often providing excellent regioselectivity. For the synthesis of 3-ethyl-5-trifluoromethyl pyrazoles, the reaction of a trifluoromethyl-containing 1,3-dipole with an ethyl-substituted alkyne could be explored.
2. Use of 1,3-Dicarbonyl Surrogates: Instead of a 1,3-diketone, β-enaminones or α,β-unsaturated ketones can be employed as precursors.[5][8] These substrates introduce a pre-defined difference in the reactivity of the two electrophilic centers, directing the cyclization to proceed with high regioselectivity.
Conclusion
Achieving high regioselectivity in the synthesis of 3-ethyl-5-trifluoromethyl pyrazoles is a common yet surmountable challenge. By understanding the underlying mechanistic principles and systematically exploring the effects of reaction parameters, particularly the solvent, researchers can significantly improve the yield of the desired isomer. When direct optimization of the Knorr condensation is insufficient, alternative synthetic routes such as 1,3-dipolar cycloadditions offer powerful solutions. The troubleshooting guides and protocols provided herein are intended to serve as a valuable resource for scientists and professionals in the field, enabling the efficient and predictable synthesis of these important heterocyclic compounds.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 24, 2026, from [Link]
-
Bouabdallah, I., M’barek, L. A., Zyad, A., Ramadan, A., Mliji, M., & Melhaoui, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Bravo, F., Diaz, Y., El Blidi, L., Cativiela, C., & Diaz-de-Villegas, M. D. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3529. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved February 24, 2026, from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 24, 2026, from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved February 24, 2026, from [Link]
-
Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles. Retrieved February 24, 2026, from [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved February 24, 2026, from [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved February 24, 2026, from [Link]
-
Unknown. (n.d.). Pyrazole. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025). Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved February 24, 2026, from [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved February 24, 2026, from [Link]
-
SciSpace. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved February 24, 2026, from [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Retrieved February 24, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Pyrazole C4-Chlorination
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole C4-chlorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. C4-chlorinated pyrazoles are crucial building blocks in medicinal chemistry and materials science.[1][2][3][4] However, achieving high yields and selectivity can be challenging.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reagents and principles of pyrazole C4-chlorination.
Q1: What are the most common chlorinating agents for pyrazole C4-chlorination, and what are their pros and cons?
The choice of chlorinating agent is critical and depends on the substrate's reactivity, desired scale, and safety considerations. The three most common reagents are N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Trichloroisocyanuric Acid (TCCA).
| Chlorinating Agent | Pros | Cons | Typical Conditions | Safety Notes |
| N-Chlorosuccinimide (NCS) | - Mild and selective, often providing high yields.[5][6]- Easy to handle solid.- By-product (succinimide) is often easily removed by filtration or aqueous wash.[7] | - Can be less reactive, requiring longer reaction times or activation for deactivated pyrazoles.[8]- May require an acid catalyst for less reactive substrates.[7] | CCl₄, H₂O, CH₃CN, or other aprotic solvents; often at room temperature.[5][6][9][10] | Relatively safe, but is an irritant. Handle with standard PPE. |
| Sulfuryl Chloride (SO₂Cl₂) | - Highly reactive and cost-effective.- Effective for deactivated pyrazole rings. | - Less selective; can lead to over-chlorination or side reactions.[11]- Generates corrosive by-products (HCl, SO₂), complicating workup.[12]- Reaction is often highly exothermic and requires careful temperature control.[11] | Anhydrous aprotic solvents (e.g., CH₂Cl₂, DCE) at low temperatures (0-10 °C).[11][13] | Corrosive and reacts violently with water.[11] Must be handled in a fume hood with acid-resistant PPE. Quench carefully. |
| Trichloroisocyanuric Acid (TCCA) | - High-yielding, low-cost, and stable solid.[1][14]- Environmentally benign by-product (cyanuric acid).- Can be used in solvent-free conditions.[5] | - Can be less selective than NCS for highly activated substrates. | Trifluoroethanol (TFE), CH₃CN, or solvent-free; mild conditions.[1][2][14] | Strong oxidant. Avoid contact with combustible materials. |
Q2: How do substituents on the pyrazole ring influence C4-chlorination?
The electronic nature of substituents dramatically affects the reactivity of the pyrazole ring towards electrophilic substitution. The C4 position is inherently electron-rich, making it the primary site for chlorination.[15]
| Substituent Type | Effect on Reactivity | Common Issues | Strategic Adjustments |
| Electron-Donating Groups (EDGs) (e.g., -Alkyl, -OR, -NH₂) | Activates the ring: Increases the rate of chlorination.[16] | - Over-chlorination (di- or tri-chlorination).[9]- Potential for side-chain chlorination on alkyl groups.[16] | - Use a milder reagent (e.g., NCS).- Use stoichiometric amounts (1.0-1.1 eq.) of the chlorinating agent.- Maintain low reaction temperatures. |
| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -COOH, -CF₃) | Deactivates the ring: Decreases the rate of chlorination significantly.[9][16] | - Incomplete or no reaction.- Requirement for harsh conditions can lead to product degradation. | - Use a more powerful reagent (e.g., SO₂Cl₂).- Increase reaction temperature or time.- Consider using a catalyst if applicable.[7] |
The position of the substituent also plays a role; for example, groups at the C3 and C5 positions have the most significant electronic influence on the C4 position.[16]
Q3: What is the general mechanism of electrophilic chlorination on the pyrazole ring?
The reaction proceeds via a standard electrophilic aromatic substitution (SₑAr) mechanism. The electron-rich C4 position of the pyrazole acts as a nucleophile, attacking the electrophilic chlorine atom (Cl⁺) from the chlorinating agent. This forms a resonance-stabilized cationic intermediate (a sigma complex). A base then removes the proton at the C4 position, restoring aromaticity and yielding the final C4-chloro-pyrazole product.[15]
Caption: General mechanism for pyrazole C4-chlorination.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows a low conversion of the starting pyrazole, even after extended reaction times. What are the likely causes and how can I improve it?
Low conversion is a common problem, often stemming from insufficient reactivity. Here’s a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Substrate Reactivity: As discussed, electron-withdrawing groups (EWGs) deactivate the pyrazole ring, making it less nucleophilic.[9][16] If your substrate is deactivated, a mild reagent like NCS may not be strong enough.
-
Reagent Activity: Chlorinating agents can degrade over time, especially if improperly stored. SO₂Cl₂ is sensitive to moisture.
-
Action: Use a fresh supply of the reagent. For SO₂Cl₂ reactions, ensure your solvent and glassware are scrupulously dry.
-
-
Reaction Conditions: The reaction may be kinetically slow under your current conditions.
-
Action: If using a mild reagent, consider gently heating the reaction. Monitor by TLC to ensure the product is stable at higher temperatures. Sometimes, changing the solvent can dramatically improve solubility and reaction rates.[17]
-
Problem 2: Formation of Multiple Products & Poor Selectivity
Q: I'm observing multiple spots on my TLC/peaks in my GC-MS, indicating by-product formation. How can I improve C4-selectivity?
Poor selectivity usually results from the reaction being too aggressive for the substrate, leading to over-chlorination or reaction at undesired positions.
-
Cause 1: Over-chlorination. Highly activated pyrazoles (with EDGs) can react further to give di- or even tri-chlorinated products.[9]
-
Solution:
-
Carefully control the stoichiometry. Use only 1.0 to 1.05 equivalents of the chlorinating agent and add it slowly to the reaction mixture.
-
Switch to a milder reagent. If you are using SO₂Cl₂, changing to NCS will often solve the problem.[5][6]
-
Lower the reaction temperature to reduce the reaction rate and improve selectivity.
-
-
-
Cause 2: Isomer Formation. While C4 is the most electronically favored position, chlorination at C3 or C5 can occur, especially if the C4 position is blocked or if the reaction conditions are very harsh.
-
Solution: This is less common but can be managed by using milder conditions. If regioisomer formation is unavoidable, they often require careful separation by column chromatography.[17]
-
-
Cause 3: Side-Chain Chlorination. With alkyl-substituted pyrazoles, chlorination on the alkyl side chain can sometimes compete with ring chlorination, particularly under radical conditions (e.g., using NCS with a radical initiator).[7][16]
-
Solution: Ensure your reaction is performed in the dark and without any radical initiators to favor the electrophilic pathway.
-
Problem 3: Product Degradation During Reaction or Workup
Q: I see initial product formation by TLC, but the yield decreases over time, or I get a dark, complex mixture after workup. What's happening?
Product degradation suggests that your chlorinated pyrazole is unstable under the reaction or workup conditions.
-
Cause 1: Harsh Reaction Conditions. The use of strong acids or high temperatures can lead to decomposition. Reactions with SO₂Cl₂ generate HCl and SO₂ as by-products, creating a highly acidic environment.[12]
-
Solution:
-
Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate.
-
Minimize reaction time; monitor carefully by TLC and quench the reaction as soon as the starting material is consumed.
-
If using SO₂Cl₂, consider adding a non-nucleophilic base like pyridine in small amounts to scavenge the generated acid, though this can complicate purification.
-
-
-
Cause 2: Harsh Workup. The product may be sensitive to the acidic or basic conditions of the workup.
-
Solution:
-
When quenching a reaction (especially an SO₂Cl₂ reaction), do so slowly by pouring the reaction mixture into a cold, stirred solution of a mild base like saturated sodium bicarbonate (NaHCO₃).[12]
-
Minimize the time the product spends in aqueous acidic or basic layers during extraction.
-
Ensure the product is not exposed to high temperatures during solvent removal on the rotary evaporator.
-
-
Problem 4: Difficulties in Product Isolation and Purification
Q: My reaction seems to work, but I'm losing a lot of product during workup and purification, often ending up with an inseparable oil.
Isolation issues are common, particularly with SO₂Cl₂ due to its by-products, or when the product itself has difficult physical properties.
-
Cause 1: Emulsion during Extraction. The presence of acidic or basic by-products can lead to emulsions during the aqueous workup.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
-
-
Cause 2: Oily or "Gummy" Crude Product. This is a frequent issue in SO₂Cl₂ reactions.[12] It can be caused by residual sulfur-containing by-products or oligomers.
-
Solution:
-
Ensure a thorough aqueous wash with NaHCO₃ and brine.
-
Try a silica gel plug: Dissolve the crude oil in a minimal amount of a non-polar solvent (like hexanes/ethyl acetate) and pass it through a short column of silica gel to remove polar impurities before concentrating.
-
Purification via Salt Formation: If the product is basic, it can be purified by dissolving the crude material in a solvent like ether or ethyl acetate and adding an acid (e.g., HCl in ether, or oxalic acid) to precipitate the pyrazole as a crystalline salt. The salt can be collected by filtration and then neutralized to recover the pure free base.[18][19]
-
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for C4-Chlorination using N-Chlorosuccinimide (NCS)
This protocol is suitable for many activated and unactivated pyrazoles.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or CCl₄, ~0.2 M concentration).
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, the reaction may be heated to 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide by-product. Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings. Wash the organic solution with 10% sodium thiosulfate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for C4-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol is effective for deactivated pyrazoles but requires careful handling.[11]
-
Reaction Setup: In a dry, three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve the pyrazole substrate (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq.) dropwise from the dropping funnel over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 10 °C. [11]
-
Reaction: Stir the mixture at 0-5 °C. Allow it to slowly warm to room temperature if needed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup (Quenching):
-
Once complete, slowly and carefully pour the reaction mixture into a vigorously stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃). Be prepared for gas evolution (CO₂).
-
Stir for 30 minutes until bubbling ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product often requires purification by column chromatography.
References
-
Al-Zaydi, K. M. (2005). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of the Chinese Chemical Society. Available at: [Link]
-
Hu, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Khmelnitskaya, I. Y., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
Scilit. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in Water. Retrieved from [Link]
-
Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]
-
Pérez-Manríquez, C., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Caballero, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters. Available at: [Link]
-
Ali, A. A., et al. (2017). TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. Scientific Research Publishing. Available at: [Link]
-
Guchhait, S. K., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]
-
Hu, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
Hu, L., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Khmelnitskaya, I. Y., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Wang, X., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. Available at: [Link]
-
Reddit. (2020). r/Chempros - Any tips on cleaning up SO2Cl2 chlorination reactions?. Available at: [Link]
-
ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]
-
Talyzin, V. V., et al. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Molecules. Available at: [Link]
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines [scirp.org]
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- 13. researchgate.net [researchgate.net]
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- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Oily Pyrazole Intermediates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of oily pyrazole intermediates, a common challenge in synthetic chemistry. Our focus is on providing practical, experience-driven advice to overcome the hurdles of isolating these often-stubborn compounds.
I. Understanding the Challenge: Why Are Pyrazole Intermediates Often Oily?
Many pyrazole syntheses, particularly those involving unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, can result in products that are oils or low-melting solids at room temperature.[1][2] This physical state presents a significant purification challenge, as traditional crystallization techniques may be ineffective. The oily nature can be attributed to several factors:
-
Formation of Regioisomers: The reaction of unsymmetrical starting materials can lead to a mixture of pyrazole regioisomers.[1] These isomers often have very similar physical properties, and their mixture can result in a depressed melting point, leading to an oily product.
-
Residual Solvents: High-boiling point solvents, such as DMF, are frequently used in pyrazole synthesis.[3][4][5] Incomplete removal of these solvents during workup can result in an oily residue.
-
Presence of Impurities: Unreacted starting materials, byproducts from side reactions, or decomposition products can act as impurities that disrupt the crystal lattice of the desired pyrazole, preventing solidification.[1][3]
-
Inherent Molecular Structure: Some pyrazole structures, particularly those with long aliphatic chains or certain functional groups, are intrinsically prone to being oils.[6]
II. Troubleshooting Guide: From Oily Crude to Pure Product
This section addresses specific problems encountered during the purification of oily pyrazole intermediates, offering step-by-step solutions and the rationale behind them.
Issue 1: My pyrazole product is an intractable oil, and recrystallization attempts have failed.
This is the most common issue. When a compound "oils out" during recrystallization, it means the solute's melting point is lower than the boiling point of the solvent, or it is too soluble.[7]
Root Cause Analysis & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the pyrazole, even at low temperatures.
-
Solution: Experiment with a different solvent or a solvent mixture. A good starting point is a solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] For pyrazoles, common solvent systems for recrystallization include ethanol, methanol, or mixtures of alcohol and water.[8][9]
-
-
Presence of Impurities: As mentioned, impurities can significantly hinder crystallization.
-
Solution 1: Acid-Base Extraction. Pyrazoles are basic and can be protonated with an acid to form water-soluble salts.[1] This allows for the separation from non-basic impurities. The purified pyrazole can then be recovered by basification and extraction.[1]
-
Solution 2: Column Chromatography. This is a highly effective method for purifying oily products.[8][10] A silica gel column with a gradient of ethyl acetate in hexane is a common starting point for pyrazole purification.[8]
-
-
"Oiling Out" Phenomenon: The solute separates as a liquid instead of a solid.
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude oily pyrazole in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated pyrazole will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).
-
The purified pyrazole should precipitate out as a solid. If it remains an oil, extract it back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[1]
Issue 2: My TLC shows multiple spots, and I suspect regioisomers.
The formation of regioisomers is a frequent challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[1] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
Root Cause Analysis & Solutions:
-
Non-selective Reaction Conditions: The reaction conditions (solvent, temperature, pH) may not favor the formation of a single isomer.
-
Solution: Optimize Reaction Conditions. The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase the regioselectivity compared to standard solvents like ethanol.[1]
-
-
Ineffective Purification Method: Standard purification techniques may not be sufficient to separate closely related isomers.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). For small-scale preparative work, HPLC can provide the necessary resolution to separate isomers.[7]
-
Solution 2: Fractional Distillation. If the isomers have a sufficient difference in their boiling points, fractional distillation under vacuum can be an effective separation method.[7]
-
Solution 3: Salt Formation and Crystallization. Reacting the isomer mixture with an acid can form salts that may have different crystallization properties, allowing for selective crystallization of one isomer.[7][8][11]
-
Issue 3: The isolated product is highly colored (yellow/red), but the desired pyrazole is expected to be colorless.
Colored impurities often arise from side reactions or decomposition of starting materials.
Root Cause Analysis & Solutions:
-
Decomposition of Hydrazine Starting Material: Phenylhydrazine, in particular, is prone to decomposition, leading to colored impurities.[1]
-
Oxidation: Reaction intermediates or the final product may be susceptible to air oxidation.[1]
-
Side Reactions at Elevated Temperatures: High reaction temperatures can lead to the formation of polymeric or tarry materials.[1]
Troubleshooting & Optimization:
-
Reaction Control:
-
Purification:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[1]
-
Column Chromatography: This is often effective at separating colored impurities from the desired product.
-
Issue 4: NMR analysis shows the presence of unreacted starting materials.
Incomplete reactions are a common source of impurities.
Root Cause Analysis & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature and monitor the reaction progress by TLC.[1]
-
-
Sub-optimal Stoichiometry: The ratio of reactants may not be ideal.
-
Solution: Ensure the stoichiometry is correct. Sometimes a slight excess of one reagent can be beneficial.[1]
-
Purification of Unreacted Starting Materials:
-
Unreacted 1,3-dicarbonyl: Can often be removed by column chromatography.[1]
-
Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[1]
III. Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for oily pyrazole intermediates?
A1: For oily pyrazoles, a combination of techniques is often most effective. Start with an acid-base extraction to remove non-basic impurities.[1] This can be followed by column chromatography on silica gel for further purification.[8] If the compound is thermally stable, vacuum distillation can also be a viable option.[7][8]
Q2: Can I use crystallization to purify an oily pyrazole?
A2: While challenging, it is sometimes possible. One effective strategy is to convert the oily pyrazole into a salt by treating it with an acid (e.g., HCl, H₂SO₄).[8][11] These salts are often crystalline solids that can be purified by recrystallization. The purified salt can then be neutralized to recover the pure pyrazole.[7][8]
Q3: How do I choose the right solvent system for column chromatography?
A3: Thin-layer chromatography (TLC) is essential for determining the optimal solvent system.[8] A good starting point for many pyrazoles is a mixture of hexane and ethyl acetate.[8] The goal is to find a solvent ratio that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[8]
Q4: My compound is sensitive to silica gel. Are there alternative chromatography methods?
A4: Yes. If your compound is unstable on silica gel, you can try using a deactivated silica gel (e.g., by adding triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[9] Reversed-phase chromatography on C-18 silica is another option, particularly if the compound is stable in polar solvents.[9]
Q5: What should I do if my product remains an oil even after extensive purification?
A5: If all purification attempts fail to yield a solid, it is possible that your compound is inherently an oil at room temperature. In this case, focus on obtaining a pure oil. Characterization of a pure oil by NMR, mass spectrometry, and elemental analysis is perfectly acceptable. For handling and weighing small quantities of oils, you can dissolve the oil in a known volume of a volatile solvent and work with the solution.[10]
IV. Visualized Workflows
General Purification Workflow for Oily Pyrazole Intermediates
Caption: A decision-making workflow for purifying oily pyrazole intermediates.
Troubleshooting "Oiling Out" During Recrystallization
Caption: Troubleshooting guide for when a product oils out during recrystallization.
V. Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | Removes non-basic impurities, scalable. | Only effective for basic pyrazoles. |
| Column Chromatography | >98% | High resolution, applicable to most compounds. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | >99% (if successful) | Can provide very high purity, cost-effective. | Often fails for oily or low-melting point compounds. |
| Salt Formation & Recrystallization | >99% | Can induce crystallization of oils. | Adds extra steps (salt formation and neutralization). |
| Vacuum Distillation | >95% | Good for thermally stable, volatile oils. | Requires specialized equipment, not suitable for heat-sensitive compounds. |
VI. References
-
Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from
-
Dakenchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from
-
University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from
-
ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from
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- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
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- 9. researchgate.net [researchgate.net]
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- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Optimizing reaction temperature for hydrazine cyclization
Topic: Optimizing Reaction Temperature for Hydrazine Cyclization
Ticket ID: HC-2024-OPT-09 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Balancing Act
Welcome to the HydraCyclize Support Center. You are likely here because your hydrazine cyclization (e.g., Knorr Pyrazole synthesis) is exhibiting one of three critical failure modes: uncontrolled exotherms , regioisomer mixtures , or stalled conversion .
Temperature is not just a variable in these reactions; it is the switch that toggles between kinetic and thermodynamic control. Hydrazine derivatives are high-energy species. Mismanaging temperature doesn't just lower your yield—it compromises safety and purity.
This guide moves beyond basic recipes to the mechanistic "why" of temperature control, ensuring your process is both safe and reproducible.
Module 1: Critical Safety Briefing (Thermal Hazards)
ISSUE: "My DSC shows an exotherm near my process temperature. Is it safe to scale up?"
DIAGNOSIS: Hydrazine cyclizations are inherently exothermic. The formation of the C=N bond and subsequent aromatization releases significant energy. The danger lies in accumulation . If the reaction temperature is too low during addition, hydrazine accumulates unreacted. When the threshold temperature is reached, a runaway reaction occurs.
RESOLUTION: You must establish a "Process Safety Margin." Never run a hydrazine reaction without thermal screening.
Safety Decision Matrix
Figure 1: Thermal safety workflow for hydrazine scale-up. DSC determines the onset of decomposition/reaction; RC1 determines if the reactor cooling can handle the heat release rate.
Key Protocol:
-
Dosing Control: Always add the hydrazine to the carbonyl compound (or vice versa, depending on the specific kinetics) slowly at the reaction temperature. This ensures immediate consumption of the reagent, preventing accumulation.
-
The 100K Rule: A general rule of thumb in process safety is to maintain the process temperature at least 100°C below the DSC onset temperature of the reaction mass decomposition [1].
Module 2: Regioselectivity (The "Wrong Product" Issue)
ISSUE: "I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone and getting a 50:50 mixture of isomers."
DIAGNOSIS: You are operating in a "selectivity dead zone." The reaction of hydrazine with unsymmetrical 1,3-diketones is governed by two competing pathways:
-
Kinetic Control (Low Temp): Hydrazine attacks the most electrophilic (or least sterically hindered) carbonyl.
-
Thermodynamic Control (High Temp): The reaction equilibrates to form the most stable product (often the one where the N-substituent has minimal steric clash with the C-substituents).
RESOLUTION: Adjust temperature to force the reaction down a specific pathway.
Thermodynamic vs. Kinetic Control Map
Figure 2: Selectivity pathways. Low temperatures trap the initial nucleophilic attack; high temperatures allow reversibility, leading to the thermodynamically stable isomer.
Optimization Table: Temperature & Solvent Effects
| Variable | Condition | Outcome | Mechanism |
| Temperature | 0°C - 25°C | Kinetic Product | Irreversible attack at the most accessible/positive Carbon. |
| Temperature | Reflux (>80°C) | Thermodynamic Product | Reversible attack allows equilibration to the lower energy isomer. |
| Solvent | Ethanol/MeOH | Mixed Selectivity | Protic solvents stabilize intermediates, often blurring kinetic distinction. |
| Solvent | TFE (Trifluoroethanol) | High Regioselectivity | Hydrogen bonding with TFE activates specific carbonyls, enhancing kinetic differentiation [2]. |
Module 3: Stalled Reactions (Conversion Issues)
ISSUE: "The reaction proceeds to 80% and stops. Adding more hydrazine doesn't help."
DIAGNOSIS: The reaction is likely "water-poisoned." The mechanism involves a condensation step that releases water. If water is not removed, or if the temperature is too low to overcome the activation energy of the dehydration step (often the rate-determining step), the reaction stalls at the hemiaminal intermediate.
RESOLUTION: Increase temperature to drive the dehydration or use a dehydrating agent.
Mechanism of Stalling
-
Step 1: Nucleophilic attack (Fast, reversible).
-
Step 2: Dehydration (Slow, Rate-Limiting). This step requires energy (heat) or acid catalysis to protonate the hydroxyl group and eliminate water.
Corrective Protocol:
-
Dean-Stark Trap: If using a non-polar solvent (Toluene), switch to reflux with a Dean-Stark trap to physically remove water.
-
Acid Catalysis: Add 5-10 mol% Acetic Acid or TFA. This lowers the activation energy for the dehydration step, allowing it to proceed at lower temperatures if thermal sensitivity is an issue [3].
Module 4: Standardized Optimization Protocol (SOP)
Do not guess. Run this standard screen for any new hydrazine substrate.
Step 1: The Gradient Screen Set up 3 parallel reactions on a 100mg scale:
-
Vial A: 0°C (Ice bath), Solvent: EtOH.
-
Vial B: 25°C (RT), Solvent: EtOH.
-
Vial C: 80°C (Reflux), Solvent: EtOH.
Step 2: Monitoring Analyze by HPLC or UPLC at T=1h and T=4h.
-
Check: Conversion % and Isomer Ratio.
Step 3: The "Switch" Confirmation If Vial A gives Isomer X and Vial C gives Isomer Y:
-
Take the crude from Vial A (Isomer X) and heat it to reflux.
-
Result: If it converts to Isomer Y, you have confirmed X is Kinetic and Y is Thermodynamic. You can now tune the temperature to select your desired product.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for the "100K Rule" in calorimetry).
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. Link
- Fustero, S., et al. (2009). Fluorine in heterocycles: Regioselective synthesis of trifluoromethylated pyrazoles. Chemical Reviews, 109, 3612.
For further assistance, please upload your DSC data and HPLC chromatograms to the secure portal using Ticket ID HC-2024-OPT-09.
Sources
Technical Guide: Removal of Unreacted Hydrazine from Pyrazole Scaffolds
Executive Summary & Safety Directive
The Challenge: Hydrazine (
The Solution Strategy: This guide moves beyond simple "washing" and employs a three-tiered strategy based on pKa differentiation , chemoselective scavenging , and azeotropic displacement .
⚠️ SAFETY WARNING: Hydrazine is highly toxic, carcinogenic, and unstable. Anhydrous hydrazine is explosive. Always work in a fume hood and consult the SDS before handling.
Tier 1: The pH-Swing Extraction (Solubility Physics)
Q: I’ve washed my reaction with water, but the hydrazine content is still ~500 ppm. Why isn't it leaving?
A: You are likely washing at a neutral pH where hydrazine partitions poorly. You must exploit the ionization difference between hydrazine and your pyrazole product.
The Science (pKa Logic)
-
Hydrazine (
): It is a base with a (of the conjugate acid ) of approximately 8.1 .[1] -
Pyrazole Product: Most pyrazoles are very weak bases. The
of a protonated pyrazole is typically 2.5 .
The Strategy:
By adjusting the aqueous wash to pH 4–5 , you protonate the hydrazine (making it water-soluble
Protocol: The "Buffered Wash"
-
Dilution: Dilute your organic reaction mixture (EtOAc or DCM) significantly.
-
Acid Wash: Wash the organic layer with 0.5M - 1.0M HCl (or a phosphate buffer at pH 4).
-
Why? At pH 4, Hydrazine is >99.9% protonated (
) and partitions into the water. The pyrazole (pKa ~2.5) remains >90% neutral and stays in the organic layer.
-
-
Brine Wash: Follow with a brine wash to remove residual acid.
-
Drying: Dry over
. Magnesium sulfate ( ) can sometimes act as a weak Lewis acid and bind traces of hydrazines, which is beneficial.
Visualization: The pH-Swing Logic
Figure 1: Selective protonation drives hydrazine into the aqueous layer while the pyrazole remains in the organic phase.
Tier 2: Chemoselective Scavenging (The "Killer" Reaction)
Q: The extraction lowered levels to 50 ppm, but I need <10 ppm. What now?
A: You need a "scavenger"—an electrophile that reacts rapidly with hydrazine to form a species that is easily removed (either by precipitation or filtration).
Option A: The Phthalic Anhydride "Crash" (Best for Scale-up)
This is a classic process chemistry technique. Phthalic anhydride reacts with hydrazine to form phthalhydrazide , which is notoriously insoluble in almost everything.
-
Mechanism: 1,2-addition followed by cyclization.
-
Selectivity: Hydrazine is a much stronger nucleophile (alpha-effect) than your pyrazole, so it reacts preferentially.
Protocol:
-
Dissolve crude pyrazole in a solvent like Ethanol or EtOAc.
-
Add 1.5 - 2.0 equivalents of Phthalic Anhydride (relative to the estimated residual hydrazine, not the product).
-
Stir at room temperature for 1-2 hours (or mild heat 40°C).
-
Observation: A white solid (phthalhydrazide) should precipitate.
-
Filtration: Filter off the solid.
-
Wash: Wash the filtrate with weak base (
) to remove excess phthalic anhydride/acid.
Option B: Polymer-Supported Benzaldehyde (Best for MedChem)
If you cannot afford any risk of side reactions, use a solid-supported scavenger.
Protocol:
-
Add Polystyrene-bound Benzaldehyde resin (3-4 eq relative to hydrazine).
-
Shake gently for 4-12 hours.
-
Filtration: Filter the resin. The hydrazine is trapped on the beads as a hydrazone.
Comparison of Scavengers
| Scavenger Type | Reagent | Removal Method | Pros | Cons |
| Precipitating | Phthalic Anhydride | Filtration of solid | Cheap, scalable, fast | Requires basic wash to remove excess reagent |
| Resin | PS-Benzaldehyde | Filtration of resin | Very clean, no workup | Expensive, slow kinetics |
| Liquid | Acetone/MEK | Evaporation | Simple | Hydrazones may be unstable; risk of "hiding" hydrazine in QC |
Tier 3: Physical & Azeotropic Removal
Q: Can I just rotovap it off?
A: Hydrazine hydrate has a boiling point of ~114°C. It is difficult to remove by standard evaporation because it "streaks" and hydrogen bonds to glass and product. However, you can use azeotropes .
The Toluene/Xylene Trick: Hydrazine forms a heterogeneous azeotrope with toluene.
-
Dissolve crude in Toluene.
-
Concentrate to dryness.
-
Repeat 2-3 times.
-
Why? The azeotropic distillation carries the hydrazine out more effectively than heat alone.
Analytical Validation: How to Know It's Gone
Q: My LCMS doesn't see hydrazine. Am I safe?
A: NO. Hydrazine is polar and lacks a UV chromophore. It often elutes in the void volume of standard C18 methods. You cannot rely on standard LCMS.
Recommended Method: Derivatization HPLC You must derivatize hydrazine to make it UV-active and lipophilic.
Standard Protocol (Benzaldehyde Method):
-
Take a sample of your product (e.g., 50 mg).
-
Dissolve in ACN/Water.
-
Add excess Benzaldehyde .
-
Incubate for 15 mins.
-
Run HPLC. Look for the Benzalazine peak (the double Schiff base of hydrazine).
-
Note: You must run a standard of pure hydrazine + benzaldehyde to identify the retention time of the adduct.
-
Visualization: The Scavenging Workflow
Figure 2: Workflow for chemical removal of hydrazine using precipitation.
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[2] International Council for Harmonisation.[2]
- Anderson, N. G., et al. "Practical Process Research & Development." Academic Press, 2012.
-
Use of Phthalic Anhydride: Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride. Stanford University/Chem. Eur. J. 3
-
Polymer Supported Reagents: Rapid purification by polymer supported quench. WO1997042230A1. 4
Sources
Solving solubility issues of fluorinated pyrazoles in aqueous media
[1][2]
Welcome to the Advanced Solubility Support Hub. Subject: Overcoming Aqueous Solubility Barriers in Fluorinated Pyrazole Scaffolds Ticket ID: FP-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary: The "Fluorine Paradox"
You are likely here because your fluorinated pyrazole hit compound—while showing excellent metabolic stability and potency—crashes out of solution the moment it touches aqueous media.
The Problem: Fluorine substitution (especially
This guide provides a self-validating troubleshooting framework to solubilize these difficult molecules for biological assays.
Module 1: Diagnostic Workflow
Before attempting a protocol, you must categorize your specific solubility failure.[2] Use this decision tree to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting a solubilization strategy based on the electronic influence of fluorine substitution.
Module 2: The Science of the Barrier
To solve the issue, you must understand the underlying mechanism. Fluorination does not just "add grease"; it fundamentally changes the electronics of the pyrazole core.
1. The pKa Shift (Acidity vs. Basicity)
Fluorine is highly electronegative.[1][2] When attached to a pyrazole (e.g., 3-trifluoromethylpyrazole), it pulls electron density away from the ring.[1][2]
-
Effect on NH (Acidity): It makes the pyrazole NH more acidic.[1][2]
-
Effect on N (Basicity): It makes the pyridine-like nitrogen less basic.[1][2]
2. The "Fluorine Shield" (Hydrophobicity)
The C-F bond is non-polarizable.[2] A trifluoromethyl (
Module 3: Experimental Protocols
Protocol A: The "Soft" Cosolvent System (DMSO/PEG)
Best for: High-throughput screening (HTS) where extensive formulation is impossible.[1][2]
The Trap: Adding water directly to a DMSO stock causes a "crash-out" due to the sudden polarity shift and heat of mixing.[1][2]
Step-by-Step Procedure:
-
Dissolve: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Vortex until clear.
-
Intermediate Step (Critical): Do not dilute directly into buffer. Instead, create a working solution in a semi-polar solvent.
-
Final Dilution: Slowly add the Buffer (PBS, pH 7.4) to the PEG/DMSO mix while vortexing.
Data Table: Recommended Cosolvent Limits
| Solvent | Max % (Cell Assays) | Max % (In Vivo IV) | Role |
| DMSO | 0.1% - 1.0% | < 5% | Primary Solubilizer |
| PEG-400 | 1.0% - 5.0% | 40% | Interface Stabilizer |
| Ethanol | < 1.0% | 10% | Co-solvent (Avoid if possible) |
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (PK) and sensitive cell assays.[1]
Fluorinated groups (
Step-by-Step Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in water or saline.[1][2] Filter through a 0.22 µm filter.[1][2] -
Addition: Add an excess of your fluorinated pyrazole solid to the vehicle.[1][2]
-
Equilibration: Shake or stir at room temperature for 24–48 hours.
-
Note: Sonication can help, but avoid heat, which may degrade the complex.[2]
-
-
Filtration: Filter the suspension (0.45 µm PVDF) to remove undissolved solid.[1][2]
-
Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.
Figure 2: Workflow for generating soluble inclusion complexes using HP-
Module 4: Troubleshooting & FAQ
Q1: My compound dissolves in DMSO but precipitates immediately upon adding water. Why? A: This is "Kinetic Solubility" failure.[1][2] The compound was never truly stable in water; it was just kinetically trapped.[2]
-
Fix: Use Protocol B (Cyclodextrins) .[1][2] The CD cavity encapsulates the hydrophobic fluorinated tail, shielding it from the aqueous environment while the CD's outer hydroxyls interact with water.
Q2: Can I use salt formation to improve solubility? A: Proceed with caution.
-
If your pyrazole has a
group, the basic nitrogen is likely too weak (pKa < 2) to form a stable salt with weak acids (e.g., tartrate).[1][2] -
Test: Try strong acids like Methanesulfonic acid (Mesylate) or HCl .[1][2] If these hydrolyze (turn back to free base) in water, salt formation is not a viable path.[1][2]
Q3: I see "stickiness" in my plastic well plates. Is the compound precipitating? A: Not necessarily.[1][2] Fluorinated compounds are highly lipophilic and adsorb to polypropylene (plastic).[1][2]
-
Fix: Add 0.01% Tween-80 to your assay buffer.[1][2] This surfactant prevents adsorption to the plastic walls without disrupting the compound's solubility significantly.
Q4: How does the position of the Fluorine affect solubility? A:
-
C-F on the Ring: Lowers pKa of NH significantly.[2]
- Group: Massive increase in lipophilicity (LogP +1.2 units approx).[1][2] This is usually the culprit for poor solubility.[2]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] [1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
-
Reich, H. J. (2022).[1][2][5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2]
Validation & Comparative
Structural Dynamics and Solid-State Profiling of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole
A Comparative Crystallographic Guide
Executive Summary
This guide provides an in-depth technical analysis of the solid-state characterization of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole . As a critical scaffold in modern agrochemistry (e.g., SDHI fungicides) and pharmaceutical design (COX-2 inhibitors), this molecule presents unique crystallographic challenges due to the interplay between the electron-withdrawing trifluoromethyl group, the lipophilic ethyl chain, and the halogen-bonding potential of the chlorine atom.[1]
This document objectively compares the two primary structural determination pathways—Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) —and provides a validated experimental protocol for solving this structure, focusing on the resolution of fluorine disorder and tautomeric identification.[1]
Part 1: Comparative Analysis of Analytical Pathways
In the development of pyrazole-based active pharmaceutical ingredients (APIs), selecting the correct analytical method is dictated by the stage of development.[1] The table below compares the performance of SC-XRD and PXRD specifically for fluorinated pyrazoles.
Table 1: Performance Matrix – SC-XRD vs. PXRD[1]
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Primary Utility | Absolute Structure Determination | Bulk Phase Identification |
| Tautomer ID | High Precision. Can distinguish between 1H-pyrazole (3-ethyl) and 1H-pyrazole (5-ethyl) tautomers based on proton location.[1] | Low. Cannot definitively assign tautomeric protons without supporting solid-state NMR. |
| Disorder Resolution | Excellent. Resolves rotational disorder of the -CF₃ group (a common issue in this molecule). | Poor. Disorder manifests as peak broadening; difficult to model quantitatively.[1] |
| Polymorph Screening | Limited. Only analyzes the single crystal selected. Risk of missing bulk polymorphs.[1] | Superior. Detects all crystalline phases present in the bulk sample (e.g., solvates, hydrates).[1] |
| Sample Requirement | High-quality single crystal (>0.1 mm). | Polycrystalline powder (~10 mg).[1] |
| Turnaround Time | 24–48 hours (growth dependent).[1] | < 1 hour. |
Expert Insight: For 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole , SC-XRD is mandatory during the discovery phase to map the halogen bonding network (Cl[1]···Cl or Cl···F) which dictates solubility.[1] PXRD is the standard for process control to ensure batch-to-batch consistency.[1]
Part 2: Experimental Protocol
The crystallization of trifluoromethyl-pyrazoles is often hindered by the high rotational freedom of the -CF₃ group and the "grease" effect of the ethyl chain.[1] The following protocol minimizes these issues to produce diffraction-quality crystals.
Crystallization Workflow (The "Cold-Vapor" Technique)[1]
Objective: Grow single crystals suitable for Mo-K\alpha radiation analysis.
-
Solvent Selection: Prepare a binary solvent system.
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DCM. Sonicate for 30 seconds to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial (Vial A).
-
Diffusion Setup: Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of Hexane. Cap Vial B tightly.
-
Thermal Control: Place the setup at 4°C .
-
Why? Lower temperatures reduce the thermal vibration of the -CF₃ group, promoting ordered packing rather than disordered amorphous precipitation.[1]
-
-
Harvesting: Crystals typically appear within 48–72 hours as colorless blocks or prisms.[1]
Data Collection Strategy
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Room temperature collection often results in high thermal ellipsoids for the Fluorine atoms, making the -CF₃ group appear as a "torus" of electron density rather than discrete atoms.[1]
-
-
Radiation Source: Mo-K\alpha (\lambda = 0.71073 Å) .[1]
-
Reasoning: While Cu-K\alpha is brighter, Mo is preferred to minimize absorption effects from the Chlorine atom (Absorption coefficient
is lower for Mo).[1]
-
Part 3: Structural Analysis & Logic
The Tautomeric Challenge
Pyrazoles exist in dynamic equilibrium.[1] In the solid state, 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole locks into one tautomer.[1]
-
Logic: If the N adjacent to the Ethyl group is protonated, it is the 3-ethyl-5-trifluoromethyl tautomer.[1] If the N adjacent to the CF₃ is protonated, it is the 3-trifluoromethyl-5-ethyl tautomer.[1]
-
Prediction: The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the adjacent NH.[1] Crystallographic literature suggests the proton often resides on the nitrogen distal to the electron-withdrawing group to minimize repulsion, but intermolecular H-bonding (N-H[1]···N) usually dictates the final packing.[1]
Intermolecular Forces (The "Glue")
The crystal lattice is stabilized by two competing forces:[1]
-
Hydrogen Bonding (Strong): The classic pyrazole "catemer" or "trimer" motif.[1]
-
Halogen Bonding (Directional):
Part 4: Visualization of Structural Logic[1]
The following diagrams illustrate the decision-making process for structural determination and the interaction logic within the crystal lattice.
Diagram 1: Analytical Decision Workflow
Caption: Workflow for selecting the appropriate X-ray diffraction technique based on sample state and development phase.
Diagram 2: Intermolecular Interaction Logic[1]
Caption: Schematic of the competing intermolecular forces (Hydrogen vs. Halogen bonding) stabilizing the crystal lattice.
References
-
Wassermann, T. N., et al. (2007).[1] "Hydrogen bonding lights up overtones in pyrazoles."[1] The Journal of Chemical Physics, 127, 234309.[1][4]
- Relevance: Foundational work on the N-H stretching modes and H-bonding clusters (dimers vs trimers) in trifluoromethyl-substituted pyrazoles.
-
Vatsadze, S. Z., et al. (2021).[1] "Halogenation of Pyrazoles Using N-Halosuccinimides." Crystals, 11(9), 1083.[1]
- Relevance: Provides comparative crystal data for 4-halo-pyrazoles, establishing the structural isomorphism between chloro- and bromo- deriv
-
Cavallo, G., et al. (2016).[1] "The Halogen Bond."[1][2][5][6][7] Chemical Reviews, 116(4), 2478–2601.[1] [1]
- Relevance: The authoritative review on identifying and classifying Halogen Bonding (Type I vs Type II) in crystal engineering.
-
Fabbiani, F. P. A., et al. (2010).[1] "High-pressure recrystallisation of fluorinated pyrazoles." CrystEngComm, 12, 2354-2360.
- Relevance: Discusses the specific challenges of crystallizing fluorinated pyrazoles and the impact of pressure/temper
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyx.jyu.fi [jyx.jyu.fi]
Biological activity comparison of ethyl vs methyl substituted pyrazoles
The following guide provides an in-depth biological activity comparison of ethyl- vs. methyl-substituted pyrazoles, designed for medicinal chemists and drug discovery professionals.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Pharmacologists
Executive Summary: The "Magic Methyl" vs. The "Ethyl Anchor"
In pyrazole-based drug design, the choice between a methyl (-CH₃) and an ethyl (-CH₂CH₃) substituent is rarely a trivial "homologation" exercise.[1] It is a strategic decision that alters the molecule's three-dimensional volume, lipophilicity, and metabolic fate.
-
Methyl Substituents are typically employed to fill small hydrophobic pockets (the "Magic Methyl" effect), lock active conformations, or block metabolic soft spots without incurring a significant steric penalty.
-
Ethyl Substituents are used to probe the depth of hydrophobic channels, increase lipophilicity (
LogP +0.5), or introduce rotatable degrees of freedom that can induce an "induced fit" binding mode. However, they introduce a metabolic liability: the benzylic-like methylene group is prone to CYP450 oxidation.[1]
This guide analyzes these differences through physicochemical data, specific case studies (Tebufenpyrad, Rimonabant), and experimental protocols.
Physicochemical & Structural Divergence[1]
The transition from methyl to ethyl on a pyrazole ring (whether N-substituted or C-substituted) introduces specific changes in molecular properties that drive biological activity.
| Feature | Methyl Pyrazole (-CH₃) | Ethyl Pyrazole (-CH₂CH₃) | Impact on Biological Activity |
| Steric Volume | ~15-20 ų | ~35-40 ų | Ethyl can clash with tight pockets (e.g., kinase gatekeepers) but fill larger hydrophobic voids.[1] |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | Ethyl increases permeability but decreases solubility; higher risk of non-specific binding.[1] |
| Rotational Freedom | None (C3 axis only) | 1 Rotatable Bond | Ethyl allows conformational adaptation (induced fit) but entails an entropic penalty upon binding.[1] |
| Metabolic Liability | Low (oxidative demethylation is slow) | High (N-dealkylation or | Ethyl groups on nitrogen are rapid targets for CYP450 N-dealkylation.[1] |
| Electronic Effect | Weak inductive donor (+I) | Slightly stronger +I | Minimal impact on pKa of the pyrazole nitrogens, but can slightly affect H-bond acceptor strength.[1] |
The "Goldilocks" Pocket Theory
-
Methyl: Ideal for rigid, narrow sub-pockets (e.g., ATP-binding sites in kinases).[1] A methyl group often provides a 10-fold potency boost (1.4 kcal/mol binding energy) if it displaces a high-energy water molecule from a hydrophobic pocket.[1]
-
Ethyl: Often too bulky for "hotspots" designed for methyl.[1] However, in GPCRs (e.g., Cannabinoid receptors), the ethyl group's flexibility allows it to navigate dynamic hydrophobic channels.
Case Studies in Drug Discovery
Case Study A: Tebufenpyrad (Mitochondrial Complex I Inhibitor)
Context: Tebufenpyrad is a pyrazole-based acaricide.[1][2][3] The molecule features an N-methyl and a C-ethyl group.[1]
-
Observation: The N-methyl group is critical for binding affinity.[1] Replacing it with N-ethyl or N-H drastically reduces potency against Tetranychus urticae.[1]
-
Mechanism: The N-methyl group fits into a precise hydrophobic slot in the Quinone binding tunnel of Complex I.[1] The larger N-ethyl group causes a steric clash, preventing the inhibitor from reaching the active site.
-
C-Ethyl Role: Interestingly, the C-3 ethyl group is optimized for lipophilicity.[1] Replacing it with a methyl group reduces acaricidal activity, likely due to insufficient hydrophobic interaction or reduced membrane permeability.
Case Study B: Rimonabant (CB1 Antagonist)
Context: Rimonabant (SR141716) is a classic inverse agonist for the CB1 receptor.[1]
-
Structure: It possesses a central pyrazole core.[1][4][5][6]
-
SAR Insight: The N-amino/N-alkyl region is sensitive.[1] Research into Rimonabant analogs demonstrates that the central core's geometry is held rigid by the substituents.
-
Methyl vs. Ethyl: In analogs where the hydrophobic interactions are probed, N-methyl groups often provide superior blood-brain barrier (BBB) penetration compared to more polar or bulky N-ethyl/N-propyl variants.[1] The N-methyl group minimizes the polar surface area (PSA) while maintaining a compact profile essential for CNS penetration.[1]
Case Study C: Metabolic Stability (General Principle)
Experiment: Microsomal Stability Assay (Human Liver Microsomes).
-
N-Methyl Pyrazoles: Generally stable.[1] Oxidative demethylation (to N-H) is slow and often requires specific CYPs.[1]
-
N-Ethyl Pyrazoles: Highly susceptible to N-dealkylation .[1] The methylene carbon (
to the nitrogen) is electron-rich and accessible, making it a prime site for CYP-mediated hydroxylation followed by hemiaminal collapse to release acetaldehyde and the N-H pyrazole.-
Result: N-Ethyl analogs often have shorter half-lives (
) in vivo.[1]
-
Visualization of SAR Logic
Diagram 1: Strategic Decision Tree (Methyl vs. Ethyl)
This decision tree guides the chemist on when to deploy a methyl vs. an ethyl group during Lead Optimization.[1]
Caption: Strategic decision tree for selecting Methyl vs. Ethyl substituents based on steric, metabolic, and physicochemical constraints.
Experimental Protocols
Protocol: Regioselective Synthesis of N-Methyl vs. N-Ethyl Pyrazoles
Achieving regioselectivity (N1 vs. N2) is the primary synthetic challenge.[1] Methylhydrazine and Ethylhydrazine react differently due to the inductive effect of the alkyl group.
Objective: Synthesize 1-alkyl-3,5-disubstituted pyrazoles with high regiocontrol.
Reagents:
-
Methylhydrazine (or Ethylhydrazine HCl)[1]
-
Solvent: Ethanol (Standard) or Fluorinated Alcohols (TFE/HFIP for high regioselectivity)[1][7]
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of 1,3-diketone in 2,2,2-Trifluoroethanol (TFE). Note: TFE promotes tautomerization that favors specific nucleophilic attack.
-
Addition: Cool to 0°C. Add 1.1 eq of Methylhydrazine (or Ethylhydrazine) dropwise.
-
Critical: For Ethylhydrazine HCl, add 1.1 eq of Triethylamine (TEA) to liberate the free base.
-
-
Reflux: Heat to reflux (80°C) for 2-4 hours. Monitor by TLC/LCMS.[1][8]
-
Workup: Evaporate solvent. Partition between EtOAc and Water.[1] Wash organic layer with Brine.[1]
-
Purification: Silica gel chromatography.
-
Differentiation: N-Methyl isomers often separate more easily than N-Ethyl isomers due to sharper polarity differences.[1]
-
-
Validation: Use NOESY NMR.
Protocol: Microsomal Stability Assessment (Metabolic Liability)
Objective: Compare the intrinsic clearance (
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL protein).[1]
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH). Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Processing: Plot ln(% remaining) vs. time.
Mechanistic Visualization: Metabolic Fate
Diagram 2: Metabolic Pathways (Methyl vs. Ethyl)
This diagram illustrates why Ethyl groups are metabolically labile compared to Methyl groups.[1]
Caption: Comparative metabolic pathways showing the rapid dealkylation of N-Ethyl pyrazoles via hemiaminal collapse versus the relative stability of N-Methyl analogs.
References
-
Fustero, S., et al. (2008).[1][7] "Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation." Journal of Organic Chemistry. Link
-
Barreiro, E. J., et al. (2012).[1] "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. (General reference for Magic Methyl effect).
-
LASSBio Team. (2022).[1] "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega.[1] Link
-
BenchChem Technical Support. (2025). "Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules." BenchChem Guides. Link[1]
-
SelleckChem. "Rimonabant (SR141716) Datasheet and Biological Activity."[1] Link
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Pyrazole Structures: A Comparative Analysis of Elemental Analysis and IR Spectroscopy
For researchers, scientists, and drug development professionals working with pyrazole-based scaffolds, rigorous structural validation is the bedrock of credible and reproducible research. This guide provides an in-depth comparison of two foundational analytical techniques: Elemental Analysis (EA) and Infrared (IR) Spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for the structural confirmation of your synthesized pyrazoles.
The Central Role of Pyrazole and the Imperative of Structural Integrity
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1][2] Their versatile chemical properties and diverse biological activities have led to their incorporation into a wide array of FDA-approved drugs.[2] The precise arrangement of atoms and functional groups within the pyrazole ring system dictates its physicochemical properties, target engagement, and metabolic stability.[1][3] Consequently, unambiguous confirmation of a synthesized pyrazole's structure is a non-negotiable prerequisite for advancing any research or development program.
This guide will navigate the complementary strengths of elemental analysis and IR spectroscopy, providing a robust framework for the initial stages of structural elucidation.
Elemental Analysis: A Quantitative Foundation
Elemental analysis is a destructive technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a sample.[4][5] This quantitative data is fundamental for confirming the empirical formula of a newly synthesized compound. The underlying principle of modern elemental analyzers is the complete combustion of the sample in a high-temperature, oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.[6]
Experimental Protocol: Combustion-Based Elemental Analysis
-
Sample Preparation: Ensure the pyrazole sample is meticulously purified, typically through recrystallization or chromatography, and thoroughly dried to remove any residual solvents or water. The presence of impurities will lead to inaccurate elemental percentages.[7] A sample size of 2-5 mg is typically required.[4]
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This step is critical for ensuring the accuracy of the measurements.
-
Sample Encapsulation: Accurately weigh the purified pyrazole sample into a tin or silver capsule. The exact weight is recorded.
-
Combustion and Analysis: The encapsulated sample is introduced into the combustion chamber of the analyzer, which is heated to approximately 900-1200°C. The resulting gases are passed through a reduction tube and then a chromatographic column to separate them before they reach the thermal conductivity detector (TCD).
-
Data Interpretation: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. A match within ±0.4% is generally considered acceptable for confirming the empirical formula.[7][8]
Data Presentation: Theoretical vs. Experimental Elemental Composition
To illustrate, let's consider a hypothetical substituted pyrazole: 1-phenyl-3-methyl-1H-pyrazole (C₁₀H₁₀N₂) (Molecular Weight: 158.20 g/mol ) .
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 75.92 | 75.81 | -0.11 |
| Hydrogen (H) | 6.37 | 6.42 | +0.05 |
| Nitrogen (N) | 17.71 | 17.65 | -0.06 |
Strengths and Limitations of Elemental Analysis
Strengths:
-
Quantitative and Fundamental: Provides direct evidence for the elemental composition and is a primary determinant of the empirical formula.[4]
-
High Precision and Accuracy: Modern analyzers offer reliable and reproducible results when properly calibrated.[6]
-
Purity Assessment: Significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or by-products.[7]
Limitations:
-
Destructive: The sample is consumed during the analysis.
-
No Isomer Differentiation: Cannot distinguish between isomers, as they have the same elemental composition.
-
Limited Structural Information: Provides no information about the connectivity of atoms or the presence of functional groups.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared (IR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule.[9] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[10] This absorption pattern is unique to a molecule and serves as a "molecular fingerprint." For pyrazole derivatives, IR spectroscopy is invaluable for identifying key structural features.[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid pyrazole sample is placed directly on the ATR crystal (e.g., diamond or germanium). For liquid samples, a single drop is sufficient. The sample must be dry, as water has strong IR absorption bands that can obscure important signals.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is automatically subtracted from the sample spectrum to remove any interference from the instrument and the environment.
-
Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp, and the IR spectrum is recorded. The infrared beam penetrates a short distance into the sample, and the attenuated radiation is detected.
-
Data Interpretation: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The positions, intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the pyrazole derivative.
Data Presentation: Characteristic IR Absorption Frequencies for Pyrazoles
The following table summarizes the characteristic IR absorption bands expected for a substituted pyrazole, such as 1-phenyl-3-methyl-1H-pyrazole.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Expected in 1-phenyl-3-methyl-1H-pyrazole |
| N-H (in unsubstituted pyrazoles) | Stretching | 3500-3200 (broad) | Absent |
| C-H (aromatic) | Stretching | 3100-3000 | Present |
| C-H (aliphatic) | Stretching | 3000-2850 | Present (from methyl group) |
| C=N (in pyrazole ring) | Stretching | ~1590 | Present |
| C=C (in pyrazole ring and phenyl ring) | Stretching | 1600-1475 | Present |
| C-N (in pyrazole ring) | Stretching | ~1290 | Present |
| C-H (out-of-plane bending, aromatic) | Bending | 900-690 | Present |
Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern on the pyrazole ring and the physical state of the sample.[13]
Strengths and Limitations of IR Spectroscopy
Strengths:
-
Non-Destructive: The sample can be recovered after analysis.
-
Functional Group Identification: Provides direct evidence for the presence or absence of key functional groups, which is crucial for confirming the success of a chemical transformation.[3][9]
-
Rapid and Simple: Modern FT-IR instruments with ATR accessories allow for very quick and easy sample analysis.
Limitations:
-
Limited Information on Molecular Skeleton: While it identifies functional groups, it provides little information about the overall carbon-nitrogen framework.
-
Interpretation Can Be Complex: Spectra of complex molecules can have many overlapping peaks, making unambiguous assignment challenging.
-
Not Inherently Quantitative: While quantitative analysis is possible, it is not as straightforward or as accurate as other techniques.
Comparative Analysis: A Synergistic Approach
Elemental analysis and IR spectroscopy are not competing techniques but rather complementary tools that, when used in concert, provide a powerful and self-validating system for the initial structural confirmation of a synthesized pyrazole.
| Feature | Elemental Analysis | IR Spectroscopy |
| Information Provided | Quantitative elemental composition (C, H, N, S) | Qualitative functional group identification |
| Primary Use | Confirmation of empirical formula | Confirmation of chemical transformation and presence of key structural motifs |
| Sample Requirement | 2-5 mg, destructive | <1 mg, non-destructive |
| Key Strength | Fundamental and quantitative | Provides a "molecular fingerprint" and identifies functional groups |
| Key Limitation | Cannot distinguish isomers; no functional group information | Does not provide elemental composition; limited information on the molecular skeleton |
The workflow for validating a pyrazole structure using these techniques is illustrated below.
Caption: Workflow for Pyrazole Structure Validation.
Best Practices and Concluding Remarks
For robust and defensible results, it is imperative to:
-
Start with a Pure Sample: The quality of your data is directly dependent on the purity of your sample.
-
Corroborate with Other Techniques: While elemental analysis and IR spectroscopy provide a strong foundation, they are typically used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for complete and unambiguous structure elucidation.[14][15]
-
Maintain Detailed Records: Meticulous record-keeping of experimental parameters and results is essential for reproducibility and troubleshooting.
References
-
Ehrlich, H. W. (1960). The crystal and molecular structure of pyrazole. Acta Crystallographica, 13(11), 946-952. Retrieved from [Link]
-
ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Retrieved from [Link]
-
Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved from [Link]
-
Stanton, J. F., et al. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 31). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
DOI. (2024, August 5). Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. Retrieved from [Link]
-
ResearchGate. (2021, September 23). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]
-
AIP Publishing. (2021, September 23). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... Retrieved from [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
ResearchGate. (2025, June 3). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]
-
ResearchGate. (2025, September 20). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). Retrieved from [Link]
-
ScienceDirect. (2019, January 15). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. Retrieved from [Link]
-
Scribd. (n.d.). IR Absorption Frequencies of Organic Groups. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Retrieved from [Link]
-
Chemical Science International Journal. (2015, August 31). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2026, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
MDPI. (2023, November 24). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Retrieved from [Link]
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- 14. ijtsrd.com [ijtsrd.com]
- 15. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-
Executive Summary & Immediate Action
1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- (often an intermediate in agrochemical or pharmaceutical synthesis) presents specific disposal challenges due to its polyhalogenated nature .[1] The presence of both chlorine and a trifluoromethyl (
Quick Reference: Critical Safety Parameters
| Parameter | Specification |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential HF generation in fire. |
| Waste Classification | Halogenated Organic Waste (Contains Fluorine). |
| Disposal Method | High-Temperature Incineration (>1100°C) with Caustic Scrubbing. |
| Incompatible Storage | Strong Oxidizing Agents, Strong Bases, Alkali Metals.[1] |
| Container Material | HDPE (High-Density Polyethylene) or Borosilicate Glass (if anhydrous). |
| RCRA Status (USA) | Not P/U-listed specifically; classify by characteristic or generator knowledge. |
Chemical Characterization & Hazard Identification
Understanding the molecular stability is crucial for disposal logic. The trifluoromethyl group confers high thermal stability, meaning standard municipal incineration temperatures may fail to fully mineralize the compound, potentially leading to the emission of fluorinated byproducts.[1]
Physicochemical Properties
-
Functional Groups: Pyrazole ring (aromatic stability), Ethyl group (lipophilicity), Chlorine (halogenated), Trifluoromethyl (high electronegativity/stability).[1]
-
Combustion Products: Carbon oxides (
), Nitrogen oxides ( ), Hydrogen Chloride ( ), Hydrogen Fluoride ( ) .[1]
Risk Assessment
-
Inhalation/Contact: The compound is an irritant. Dust or aerosols can cause severe respiratory distress.
-
Thermal Decomposition: In the event of an uncontrolled fire or improper incineration, the
group degrades to release , which is highly corrosive to lung tissue and equipment.[1]
Pre-Disposal Segregation & Treatment
Trustworthiness Protocol: This section defines a self-validating system. If the waste stream is not segregated correctly at the bench, the downstream disposal facility cannot guarantee safe destruction.[1]
The "Halogen Rule"
Any waste stream containing >1% of this compound by volume/weight must be classified as Halogenated Waste .
Step-by-Step Segregation Protocol
-
Determine Physical State:
-
Solids: Do not dissolve solely for disposal unless required by your facility. Pack as solid waste in double-lined HDPE containers.
-
Liquids (Mother Liquors/Reaction Mixtures): If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol), the entire mixture defaults to the most restrictive category: Halogenated Solvent Waste .[1]
-
-
Quenching (If Reactive):
-
Ensure no residual reagents (e.g., thionyl chloride, strong bases) are present.[1]
-
Validation: Check pH of the aqueous layer if an extraction was performed. Neutral pH (6-8) is required before placing in waste drums.
-
-
Container Selection:
-
Recommended: HDPE drums or jerrycans.
-
Reasoning: If trace hydrolysis occurs, generated
can etch glass.[1] Plastic is safer for long-term storage of fluorinated organic waste.
-
Disposal Workflow (Decision Tree)
The following diagram outlines the logical flow for handling waste containing 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-.
Figure 1: Decision matrix for segregating and processing fluorinated pyrazole waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.[1]
Regulatory & Compliance Framework
US EPA (RCRA) Considerations
While 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- is not explicitly listed on the P-list or U-list (40 CFR § 261.33), the generator is responsible for characterization.[1]
-
Characteristic of Toxicity: If the waste stream is tested via TCLP (Toxicity Characteristic Leaching Procedure) and leaches regulated metals or organics (unlikely for this pure compound, but possible in crude mixtures), it carries a D-code .[1]
-
F-Listed Solvents: If dissolved in spent methylene chloride or toluene, the waste carries F002 or F005 codes.
-
Generator Knowledge: You must declare the fluorine content to your waste vendor. Failure to disclose fluorine content can damage the incinerator's refractory lining and violate the facility's air permit (due to HF emissions).
Labeling Requirements
Every container must be labeled with:
-
Full Chemical Name: Do not use abbreviations or structure drawings alone.
-
Hazard Pictograms: GHS Exclamation Mark (Irritant) and GHS Environment (if aquatic toxicity is suspected).
-
Constituent Note: "Contains Organic Fluorine and Chlorine."
Emergency Procedures (Spill/Exposure)
-
Spill (Solid): Do not dry sweep. Use a HEPA-filter vacuum or wet-sweep method to prevent dust generation. Place in a sealed container.
-
Spill (Liquid): Absorb with inert material (Vermiculite or Sand).[2] Do not use combustible materials like sawdust.
-
Fire: Use Dry Chemical,
, or Polymer Foam.[1] Wear SCBA. The smoke contains and ; inhalation can be fatal or cause delayed pulmonary edema.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 3-(Trifluoromethyl)-1H-pyrazole (Analogous Hazard Data). Retrieved from
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole Safety Data Sheet. Retrieved from
-
TCI Chemicals. (2025).[3] Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
